Tetrazine-Ph-NHCO-PEG4-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H38N6O7 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H38N6O7/c1-25(2,3)38-24(33)26-9-11-35-13-15-37-17-16-36-14-12-34-10-8-22(32)27-18-20-4-6-21(7-5-20)23-30-28-19-29-31-23/h4-7,19H,8-18H2,1-3H3,(H,26,33)(H,27,32) |
InChI Key |
ONEPWSXYUDGVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tetrazine-Ph-NHCO-PEG4-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Tetrazine-Ph-NHCO-PEG4-NH-Boc, a heterobifunctional linker at the forefront of bioconjugation and targeted protein degradation. We will delve into its chemical properties, mechanism of action, and detailed experimental protocols for its application, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts and Chemical Properties
This compound is a sophisticated chemical tool designed for the precise and efficient coupling of two distinct molecular entities. Its structure is modular, comprising three key components:
-
A Tetrazine Moiety: This nitrogen-rich heterocyclic ring is the reactive handle for "click chemistry." Specifically, it participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative. This reaction is exceptionally fast and bioorthogonal, meaning it can proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.[1]
-
A Phenyl-Amide Linkage and PEG4 Spacer: A central phenyl group provides rigidity, while the tetraethylene glycol (PEG4) linker enhances aqueous solubility and provides a flexible spacer arm. This hydrophilic spacer can improve the pharmacokinetic properties of the final conjugate and reduce steric hindrance between the conjugated molecules.
-
A Boc-Protected Amine: The terminal primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions to reveal a free amine. This amine can then be conjugated to a second molecule of interest, typically through the formation of a stable amide bond with a carboxylic acid.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C25H38N6O7 | [2] |
| Molecular Weight | 534.61 g/mol | [1][2] |
| Appearance | To be determined (typically a colored solid) | [2] |
| Purity | >98% (typical for commercial sources) | [2] |
| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment. | [2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG4 linker enhances solubility in aqueous solutions. |
Mechanism of Action: The Power of Bioorthogonal Chemistry
The primary utility of this compound lies in its ability to facilitate a two-step sequential bioconjugation.
Step 1: Boc Deprotection and Amine Coupling
The Boc-protected amine allows for the initial conjugation of the linker to a molecule containing a reactive functional group, most commonly a carboxylic acid. The deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield a free primary amine. This amine can then be coupled to a carboxylic acid on a target molecule using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form a stable amide bond.
Step 2: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
The tetrazine moiety on the linker remains dormant until it is introduced to its reaction partner, a trans-cyclooctene (TCO) derivative. The iEDDA reaction between the tetrazine and TCO is exceptionally rapid, with second-order rate constants that can reach up to 10^6 M⁻¹s⁻¹.[3] This reaction is highly specific and proceeds without the need for a catalyst, making it ideal for applications in living systems. The reaction results in the formation of a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.
Applications in PROTAC Synthesis
A prominent application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules are designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest.
A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound can serve as this crucial linker.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this linker would typically follow a modular approach:
-
Functionalization of the First Ligand: The first ligand (either the target protein binder or the E3 ligase ligand) is functionalized with the tetrazine linker. This is achieved by first deprotecting the Boc group on the linker and then coupling the resulting free amine to a carboxylic acid on the ligand.
-
Functionalization of the Second Ligand: The second ligand is separately functionalized with a TCO moiety.
-
Final "Click" Reaction: The tetrazine-functionalized first ligand is then reacted with the TCO-functionalized second ligand via the iEDDA click reaction to form the final PROTAC molecule.
This modular approach allows for the rapid generation of a library of PROTACs with different linkers, target binders, and E3 ligase ligands to optimize degradation efficiency.
The Ubiquitin-Proteasome Signaling Pathway
The mechanism of action of PROTACs is intrinsically linked to the ubiquitin-proteasome pathway. By bringing the target protein and an E3 ubiquitin ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[4][5] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[4][5]
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Experimental Protocols
The following are detailed, generalized protocols for the use of this compound. Note: These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas supply
-
Round-bottom flask and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (B28343) (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine (Tetrazine-Ph-NHCO-PEG4-NH2) can often be used directly in the next step without further purification.
Caption: Workflow for the Boc deprotection of the tetrazine linker.
Protocol 2: Amide Coupling to a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of the deprotected tetrazine linker to a molecule of interest (Molecule-COOH).
Materials:
-
Deprotected Tetrazine-Ph-NHCO-PEG4-NH2 (from Protocol 1)
-
Molecule-COOH
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Molecule-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the deprotected tetrazine linker (1.05 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the tetrazine linker to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with ethyl acetate (B1210297) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase HPLC to yield the pure Tetrazine-functionalized molecule.
Protocol 3: Tetrazine-TCO Ligation
This protocol describes the final "click" reaction between the tetrazine-functionalized molecule and a TCO-functionalized molecule.
Materials:
-
Tetrazine-functionalized molecule (from Protocol 2)
-
TCO-functionalized molecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable amine-free buffer
-
Anhydrous Dimethylsulfoxide (DMSO) or DMF (for preparing stock solutions)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mM).
-
Prepare a stock solution of the TCO-functionalized molecule in a compatible solvent.
-
Prepare the reaction buffer.
-
-
Reaction Setup:
-
In a reaction tube, add the TCO-functionalized molecule to the reaction buffer.
-
Add the tetrazine-functionalized molecule to the reaction mixture. A slight molar excess (1.1-1.5 equivalents) of one component may be used to drive the reaction to completion.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by observing the decrease in the tetrazine's absorbance at approximately 520-540 nm using a UV-Vis spectrophotometer.
-
-
Purification:
-
The final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC), dialysis, or preparative HPLC, depending on the nature of the conjugate.
-
Caption: General workflow for Tetrazine-TCO ligation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the iEDDA reaction that is central to the function of this compound.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligation
| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source |
| Tetrazine - TCO | Up to 10⁶ | Aqueous media, room temperature | [3] |
| H-substituted Tetrazine - TCO | ~30,000 | PBS, 37°C | [6] |
| Phenyl-substituted Tetrazine - TCO | >39,000 | DPBS, 37°C |
Note: The specific reaction kinetics of this compound will depend on the exact structure of the TCO reaction partner and the experimental conditions. However, it is expected to be in the range of other fast-reacting tetrazine derivatives.
Table 2: Recommended Reaction Conditions for Tetrazine-TCO Ligation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.0 - 8.0 | The reaction is generally insensitive to pH within this range. |
| Temperature | 4 - 37 °C | The reaction proceeds rapidly at room temperature. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | The PEG4 linker enhances solubility in aqueous media. |
| Stoichiometry | 1:1 to 1:1.5 (Tetrazine:TCO or vice versa) | A slight excess of one reagent can be used to ensure complete conversion. |
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the efficient and specific conjugation of diverse molecular entities. Its combination of a bioorthogonal tetrazine "click" handle, a solubilizing PEG spacer, and a protected amine for sequential conjugation makes it an invaluable tool for researchers in chemical biology, drug discovery, and diagnostics. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this advanced chemical linker in a wide range of scientific applications, most notably in the rapidly evolving field of targeted protein degradation with PROTACs.
References
An In-depth Technical Guide to Tetrazine-Ph-NHCO-PEG4-NH-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Tetrazine-Ph-NHCO-PEG4-NH-Boc, a key heterobifunctional linker in the fields of bioconjugation, targeted drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Chemical Structure and Properties
This compound is a versatile molecule designed with distinct functional moieties to facilitate the precise and efficient linkage of biomolecules. Its structure consists of three key components: a highly reactive tetrazine ring, a hydrophilic tetraethylene glycol (PEG4) spacer, and a Boc-protected amine.
The central component of this linker is the 1,2,4,5-tetrazine (B1199680) ring, which participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO) derivatives.[1][2] This bioorthogonal reaction is characterized by its rapid kinetics and high specificity, proceeding efficiently in aqueous environments without the need for cytotoxic catalysts, making it ideal for biological applications.[3]
The phenyl group attached to the tetrazine ring influences its reactivity and stability. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of the labeled biomolecules.[4][5] The terminal tert-butyloxycarbonyl (Boc)-protected amine allows for subsequent conjugation to other molecules after deprotection, revealing a primary amine that can be coupled to carboxylic acids, activated esters, or other electrophilic groups.
Chemical Structure:
IUPAC Name: tert-butyl (2-(2-(2-(2-((4-(1,2,4,5-tetrazin-3-yl)phenyl)carbamoyl)oxy)ethoxy)ethoxy)ethyl)carbamate
SMILES: O=C(NCC1=CC=C(C2=NN=CN=N2)C=C1)CCOCCOCCOCCOCCNC(OC(C)(C)C)=O
Quantitative Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₈N₆O₇ | [6] |
| Molecular Weight | 534.61 g/mol | [6] |
| Appearance | Typically a red solid or oil | - |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEG4 linker enhances solubility in aqueous buffers. | [2][7] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | - |
| Purity | >95% (as specified by most commercial suppliers) | - |
Key Applications in Bioconjugation and Drug Development
The unique architecture of this compound makes it a valuable tool for a range of applications in biomedical research and drug development.
Development of PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can serve as a versatile linker to connect a target-binding ligand (warhead) to an E3 ligase-binding ligand.[6][8] The iEDDA reaction provides a highly efficient method for the final assembly of the PROTAC molecule.
Construction of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. This linker can be used to attach a drug molecule to an antibody that has been functionalized with a TCO group. The cleavable nature of some linker designs can allow for the release of the drug under specific physiological conditions.[9]
Fluorescent Labeling and Imaging
The tetrazine moiety can quench the fluorescence of a nearby fluorophore. Upon reaction with a TCO-functionalized molecule, the tetrazine is consumed, leading to a restoration of fluorescence. This "turn-on" fluorescence capability can be exploited for in vitro and in vivo imaging applications.
Experimental Protocols
The following are representative protocols for the use of this compound. These should be considered as starting points and may require optimization for specific applications.
Boc Deprotection to Reveal the Primary Amine
This protocol describes the removal of the Boc protecting group to generate the free amine, which can then be used for subsequent conjugation reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and appropriate developing solvents (e.g., DCM/Methanol mixture)
-
Ninhydrin (B49086) stain
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[10]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC. The deprotected product will have a lower Rf value (be more polar) than the starting material. The free amine can be visualized with a ninhydrin stain.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The crude product is the TFA salt of the amine. If the free amine is required, proceed with a basic work-up.
-
Optional Basic Work-up: a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Be cautious of CO₂ evolution. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.
Inverse Electron Demand Diels-Alder (iEDDA) Ligation with a TCO-functionalized Molecule
This protocol outlines the general procedure for the click reaction between the tetrazine moiety of the linker and a TCO-containing molecule.
Materials:
-
This compound (or its deprotected amine conjugate)
-
TCO-functionalized molecule (e.g., a protein, peptide, or small molecule)
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO or DMF)
-
Analytical instrumentation for monitoring the reaction (e.g., UV-Vis spectrophotometer, LC-MS)
Procedure:
-
Dissolve the this compound derivative in an appropriate solvent. If the TCO-functionalized molecule is in an aqueous buffer, the tetrazine derivative can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture.
-
In a reaction vessel, combine the tetrazine-containing molecule and the TCO-functionalized molecule. A slight excess (1.1 to 1.5 equivalents) of one reagent can be used to ensure the complete consumption of the other.
-
The reaction is typically carried out at room temperature.
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, which corresponds to a decrease in absorbance in the 520-540 nm range.[1]
-
Reaction times can vary from a few minutes to a few hours depending on the concentration of the reactants and the specific tetrazine and TCO derivatives used.
-
Upon completion, the conjugated product can be purified using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 3. Hetero-bifunctional Crosslinkers Containing Tetrazine which Selectively Reacts with Strained C-C Multiple Bonds | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. nanocs.net [nanocs.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tetrazine-PEG4-SS-NHS | degradable ADC linker | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Characterization of PEGylated Tetrazine Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and application of PEGylated tetrazine linkers. These heterobifunctional molecules are critical tools in the field of bioconjugation, enabling the precise and efficient labeling of biomolecules for applications ranging from therapeutic development to advanced cellular imaging. The core of their utility lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a bioorthogonal "click" chemistry reaction known for its exceptional speed and selectivity.
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the linker, reduces the potential for immunogenicity of the resulting conjugate, and can improve the pharmacokinetic profile of therapeutic molecules.[1][2][3] This document details the necessary experimental protocols, presents key quantitative data for reaction optimization, and illustrates the underlying chemical workflows.
Quantitative Data for PEGylated Tetrazine Linkers
The efficiency of the IEDDA ligation is highly dependent on the specific tetrazine and dienophile structures, as well as the reaction conditions. The following tables summarize critical quantitative data to aid in experimental design.
Table 1: Reaction Kinetics and Conditions for Tetrazine-TCO Ligation
| Parameter | Value | Conditions / Notes | Source(s) |
|---|---|---|---|
| Second-Order Rate Constant (k) | |||
| General Range | 1 - 1 x 10⁶ M⁻¹s⁻¹ | Dependent on tetrazine substituents and dienophile. | [4][5] |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 M⁻¹s⁻¹ | Highly reactive. | [4] |
| Methyl-substituted tetrazines with TCO | ~1000 M⁻¹s⁻¹ | Common, moderately reactive. | [4] |
| Dipyridyl tetrazine with TCO | 2000 (±400) M⁻¹s⁻¹ | In 9:1 methanol/water. | [4][6] |
| Reaction pH | 6.0 - 9.0 | Efficient over a broad pH range compatible with biological systems. | [7][8] |
| 7.0 - 9.0 | Optimal for TCO-NHS ester reaction with primary amines. | [4] | |
| Reaction Temperature | 4°C to 37°C | Reaction proceeds rapidly even at low temperatures. | [4][8] |
| Room Temperature (RT) | Commonly used for general protein conjugation. | [4][7] | |
| Reaction Time | |||
| Protein-TCO Activation | ~60 minutes | For NHS ester reactions. | [4] |
| Tetrazine-TCO Ligation | 30 minutes - 2 hours | Dependent on reactant concentrations and specific structures. |[4] |
Table 2: Spectroscopic and Physicochemical Properties
| Parameter | Value | Description | Source(s) |
|---|---|---|---|
| Tetrazine Absorbance (λ_max) | ~520 - 540 nm | Characteristic pink/red color disappears upon reaction. | [7] |
| ¹H NMR: PEG Backbone | ~3.5-3.8 ppm | Broad singlet corresponding to the -(CH₂CH₂O)- repeating units. | [9] |
| ¹H NMR: mPEG Terminal Group | ~3.37 ppm | Singlet for the terminal -OCH₃ protons. | [9] |
| Mass Spectrometry | ESI-MS or MALDI-TOF | Used to confirm the mass of PEGylated linkers and final bioconjugates. | [8] |
| logD₇.₄ (Distribution Coefficient) | < -3.0 | Low lipophilicity is a strong indicator for successful in vivo pretargeting. |[10][11] |
Experimental Protocols
Detailed methodologies for the synthesis of a PEGylated tetrazine linker and its subsequent use in bioconjugation are provided below.
Protocol 1: Synthesis of a Tetrazine-PEG-NHS Ester Linker
This protocol describes a common method for synthesizing a PEGylated tetrazine linker by coupling a tetrazine-amine derivative with a bifunctional PEG containing an NHS ester and a carboxylic acid, followed by activation of the terminal carboxyl group.
Materials:
-
Amine-functionalized tetrazine (e.g., 3-(p-aminobenzyl)-6-methyl-1,2,4,5-tetrazine)
-
NHS-PEG-COOH (e.g., NHS-PEG4-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Amide Coupling:
-
Dissolve NHS-PEG-COOH (1.0 eq) and the amine-functionalized tetrazine (1.1 eq) in anhydrous DMF.
-
Add TEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of a coupling agent like HATU (1.2 eq) in DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Tetrazine-PEG-COOH product.
-
-
Purification of Intermediate:
-
Purify the crude Tetrazine-PEG-COOH intermediate using flash column chromatography (silica gel, typically with a DCM/methanol gradient).
-
-
NHS Ester Formation:
-
Dissolve the purified Tetrazine-PEG-COOH (1.0 eq), DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
-
Final Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from DCM/diethyl ether) or flash chromatography to yield the final Tetrazine-PEG-NHS ester.
-
Characterize the final product by ¹H NMR and Mass Spectrometry.
-
Protocol 2: Bioconjugation of a TCO-Modified Antibody with a Tetrazine-PEG Linker
This protocol details the IEDDA reaction between a trans-cyclooctene (B1233481) (TCO)-modified antibody and a PEGylated tetrazine linker.[4][7]
Materials:
-
TCO-functionalized antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-PEG linker (e.g., Methyltetrazine-PEG8-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) or spin desalting columns
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the Tetrazine-PEG linker (e.g., 10 mM) in anhydrous DMSO immediately before use.
-
-
Ligation Reaction:
-
To the solution of TCO-functionalized antibody, add the Tetrazine-PEG linker stock solution. A slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine linker is typically used to ensure complete reaction with the TCO groups.
-
Incubate the reaction mixture at room temperature for 30 to 120 minutes with gentle rotation.[4] For cellular applications, incubation can be performed at 37°C.[8]
-
-
Monitoring the Reaction:
-
Purification of the Conjugate:
-
Characterization of the Final Conjugate:
-
Analyze the purified conjugate to confirm successful ligation and purity.
-
SDS-PAGE: To visualize the increase in molecular weight of the antibody after conjugation.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the precise mass of the conjugate and calculate the degree of labeling (DOL).[8]
-
Size-Exclusion Chromatography (SEC): To assess the purity and aggregation state of the final conjugate.[]
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and chemical reactions involved in the synthesis and application of PEGylated tetrazine linkers.
Caption: General workflow for the synthesis of a PEGylated tetrazine linker.
Caption: The IEDDA reaction mechanism for bioconjugation.
References
- 1. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 2. purepeg.com [purepeg.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Tetrazine Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] Among the arsenal (B13267) of bioorthogonal reactions, the tetrazine ligation has emerged as a particularly powerful tool due to its exceptionally fast reaction kinetics, high specificity, and the ability to function under physiological conditions without the need for a catalyst.[2][3][4] This guide provides a comprehensive overview of the core principles of tetrazine bioorthogonal chemistry, detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key workflows, aimed at researchers and professionals in drug development and the life sciences.
The cornerstone of tetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (iEDDA) reaction between an electron-deficient 1,2,4,5-tetrazine (B1199680) and an electron-rich, strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[5] This reaction is characterized by its rapid kinetics, often orders of magnitude faster than other bioorthogonal reactions, enabling the labeling and tracking of biomolecules at low concentrations.[2] The reaction is highly selective, with the tetrazine and its dienophile partner reacting exclusively with each other, even in the complex milieu of a living cell or organism.[6]
Core Principles: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction between a tetrazine and a dienophile is a [4+2] cycloaddition. Unlike the classic Diels-Alder reaction, the iEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[7] The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which involves the irreversible elimination of dinitrogen gas (N₂), driving the reaction to completion.[8] The final product is a stable dihydropyridazine.[8]
dot
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction mechanism.
Quantitative Data
The efficiency of a bioorthogonal reaction is critically dependent on the reaction rate, which is determined by the specific tetrazine and dienophile pairing, as well as the stability of the reactants in a biological environment.
Reaction Kinetics
The second-order rate constants (k₂) for various tetrazine-dienophile pairs are presented in the table below. Electron-withdrawing groups on the tetrazine and increased ring strain in the dienophile generally lead to faster reaction rates.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2,000 | [1] |
| 3-phenyl-1,2,4,5-tetrazine (H-Tz) | TCO | ~2,000 | [5] |
| 3-(p-aminophenyl)-6-methyl-Tz | TCO | ~3,300 | [5] |
| Monoaryltetrazine | Norbornene | 1.9 (20 °C) | [9] |
| Monoaryltetrazine | TCO | 6,000 (37 °C) | [9] |
| 3,6-diphenyl-s-tetrazine | Strained (E)-bicyclo[6.1.0]non-4-ene | 3,100 | [10] |
| 3,6-di(2-pyridyl)-s-tetrazine | Strained (E)-bicyclo[6.1.0]non-4-ene | 22,000 | [10] |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | [11] |
| Highly reactive tetrazines | TCO | >50,000 | [12] |
Stability of Reactants
The stability of tetrazines and dienophiles under physiological conditions is crucial for successful in vivo applications. The table below summarizes the stability of selected reactants.
| Reactant | Condition | Half-life | Reference |
| sTCO-conjugated mAb | In vivo | 0.67 days | [13] |
| Tetrazine carbamates | 20% ACN/PBS, 37°C | 1.5 - 10 h | [14] |
| Pyridyl-tetrazine (Py-Tz) | In FBS | <13% remaining after 48 h | [9] |
| H-tetrazine (H-Tz) | In FBS | <13% remaining after 48 h | [9] |
| Methyl-tetrazine (Me-Tz) | In FBS | >63% remaining after 48 h | [9] |
| TCO-PEG-liposomes | In vivo | 6 days | [15] |
Photophysical Properties of Fluorogenic Probes
Fluorogenic tetrazine probes exhibit low fluorescence quantum yields, which are significantly enhanced upon reaction with a dienophile. This "turn-on" effect is highly advantageous for no-wash imaging applications.
| Fluorogenic Probe | Quenched Quantum Yield (ΦF) | "Turned-on" Quantum Yield (ΦF) | Fluorescence Enhancement (-fold) | Reference |
| ortho-oxymethyl-linked tetrazine rhodamine (o-TzR) | 0.3% | - | 95 | [16] |
| ortho-oxymethyl-linked tetrazine Si-rhodamine (o-TzSiR) | 0.7% | - | 45 | [16] |
| Tz-BODIPY | < 0.01 | 0.60 (after photolysis) | 178 (after photolysis) | [17] |
| Tz-Coumarin | - | - | 86 (after photolysis) | [17] |
| Tz-Si-Rhodamine | - | - | 35 (after photolysis) | [17] |
| Difluoroboronated tetrazine probe (Tz-BF1) | - | - | 320 - 400 | [16] |
Experimental Protocols
Synthesis of a 3,6-disubstituted-1,2,4,5-tetrazine
This protocol describes a general method for the synthesis of 3,6-disubstituted-1,2,4,5-tetrazines from nitriles and hydrazine (B178648).
Materials:
-
Nitrile (e.g., 2-cyanopyridine)
-
Anhydrous hydrazine
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Ethanol or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine the nitrile (2.0 mmol) and anhydrous hydrazine (10.0 mmol).[7] The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath.[7] Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically turn a vibrant pink or red, indicating the formation of the tetrazine.[7]
-
Purification: Extract the crude product with an organic solvent like dichloromethane. Purify the product by column chromatography on silica gel to obtain the final tetrazine derivative.[7]
Functionalization of a Protein with a TCO-NHS Ester
This protocol outlines the procedure for labeling a protein with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL.[12] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.[12]
-
Reagent Preparation: Prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[18] Incubate the reaction for 60 minutes at room temperature with gentle mixing.[12]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[5]
-
Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a spin desalting column.[12]
In Vivo Pretargeted Radioimmunotherapy (PRIT) in a Murine Model
This protocol provides a general workflow for a pretargeted radioimmunotherapy study using the tetrazine-TCO ligation in a mouse model of cancer.[5][19]
Materials:
-
Tumor-bearing mice (e.g., colorectal cancer xenograft model)
-
TCO-modified antibody (e.g., huA33-TCO)
-
¹⁷⁷Lu-labeled tetrazine radioligand (e.g., [¹⁷⁷Lu]Lu-DOTA-PEG₇-Tz)
-
Sterile saline for injection
-
Animal imaging system (e.g., SPECT/CT)
Procedure:
-
Antibody Administration: Administer the TCO-modified antibody to the tumor-bearing mice via intravenous injection.[5] Allow for a pre-targeting interval (e.g., 72 hours) for the antibody to accumulate at the tumor site and clear from circulation.[19]
-
Radioligand Administration: Inject the ¹⁷⁷Lu-labeled tetrazine radioligand intravenously.[5]
-
Imaging and Biodistribution: At various time points post-injection of the radioligand, perform SPECT/CT imaging to visualize tumor uptake and biodistribution.[20] Following the final imaging session, euthanize the mice and harvest organs for ex vivo biodistribution analysis by gamma counting.[20]
-
Therapy Study: For longitudinal therapy studies, administer therapeutic doses of the ¹⁷⁷Lu-labeled tetrazine to cohorts of tumor-bearing mice that have been pre-targeted with the TCO-antibody.[19] Monitor tumor growth and animal survival over time compared to control groups.[19]
Applications and Workflows
Tetrazine bioorthogonal chemistry has found widespread applications in various fields, including in vivo imaging, drug delivery, and proteomics.
Pretargeted Radioimmunotherapy (PRIT)
PRIT is a multi-step strategy that decouples the tumor-targeting and radionuclide delivery steps to improve the therapeutic index.[8] A non-radiolabeled, TCO-modified antibody is first administered and allowed to accumulate at the tumor. Subsequently, a radiolabeled tetrazine with a short pharmacokinetic half-life is administered, which rapidly reacts with the TCO-antibody at the tumor site, leading to localized delivery of the radiotherapeutic payload.[5]
dot
Caption: Workflow for pretargeted radioimmunotherapy (PRIT).
Chemical Proteomics
Tetrazine ligation is a valuable tool in chemical proteomics for the identification of protein targets of small molecules and for activity-based protein profiling.[2][21] A small molecule of interest is functionalized with a dienophile, and after incubation with a cell lysate or in live cells, a tetrazine-functionalized probe (e.g., biotin-tetrazine for affinity purification or a fluorophore-tetrazine for imaging) is added to label the target proteins.
dot
Caption: Workflow for tetrazine-based chemical proteomics.
Conclusion
Tetrazine bioorthogonal chemistry has revolutionized the way scientists can study and manipulate biological systems. Its unparalleled reaction speed and specificity have enabled advancements in a wide range of applications, from fundamental cell biology to the development of novel diagnostics and therapeutics. This guide provides a foundational understanding and practical protocols for researchers looking to harness the power of this remarkable chemical tool. As the field continues to evolve with the development of new tetrazine and dienophile variants with improved properties, the scope of applications for this versatile bioorthogonal reaction is set to expand even further.
References
- 1. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles – Department of Biology | ETH Zurich [biol.ethz.ch]
- 8. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 21. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Tert-Butoxycarbonyl (Boc) Protecting Group in Bioconjugation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the precise control of reactive functional groups is paramount to the successful synthesis of well-defined and functional biomolecular conjugates. Among the arsenal (B13267) of chemical tools available, the tert-butoxycarbonyl (Boc) protecting group stands out as a cornerstone for amine protection. Its widespread adoption stems from a unique combination of stability under various reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth exploration of the critical role of the Boc group in bioconjugation, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their pursuit of novel bioconjugates, from antibody-drug conjugates (ADCs) to labeled oligonucleotides and peptides.
The Chemistry and Strategic Importance of the Boc Group
The Boc group is a carbamate-based protecting group that temporarily masks the nucleophilic nature of primary and secondary amines.[1] It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.[2] The resulting N-Boc-protected amine is stable to a wide range of nucleophilic and basic conditions, making it compatible with many subsequent synthetic steps.[3][4]
The key to the Boc group's utility lies in its acid lability.[3] It can be efficiently removed with acids like trifluoroacetic acid (TFA), regenerating the free amine.[5] This deprotection mechanism proceeds through the formation of a stable tert-butyl cation and a carbamic acid, which readily decarboxylates.[1] This selective deprotection allows for a staged and controlled approach to bioconjugation, preventing unwanted side reactions and ensuring the desired connectivity of molecular components.[6]
The strategic application of the Boc group is fundamental to orthogonal protection strategies, where multiple protecting groups with different cleavage conditions are employed to allow for the sequential modification of a molecule.[7] For instance, in peptide synthesis, the Boc group can be used for temporary Nα-amino group protection, while other, more robust protecting groups are used for the amino acid side chains.[8][9]
Applications in Bioconjugation
The versatility of the Boc protecting group has led to its widespread use in various areas of bioconjugation:
-
Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, heterobifunctional linkers containing a Boc-protected amine are frequently used.[3][10] This allows for the initial conjugation of a cytotoxic payload to the linker. Following purification, the Boc group is removed to expose the amine, which can then be coupled to the antibody. This stepwise approach ensures a more homogenous final product.[3]
-
Peptide and Protein Conjugation: Boc protection is a standard technique in solid-phase peptide synthesis (SPPS), where it is used to protect the N-terminus of amino acids during chain elongation.[5][11] It is also employed in the solution-phase modification of peptides and proteins, enabling site-specific labeling and conjugation.[12]
-
Oligonucleotide Labeling and Modification: Modified oligonucleotides containing a Boc-protected amine can be synthesized and subsequently deprotected to introduce a reactive handle at a specific position.[13] This allows for the precise attachment of fluorescent dyes, biotin, or other moieties for diagnostic and therapeutic applications.[13]
-
Click Chemistry: Boc-protected amino acids and other building blocks containing azide (B81097) or alkyne functionalities are valuable reagents in click chemistry.[14] The Boc group can be removed after the click reaction to reveal a primary amine for further functionalization.
Quantitative Data in Boc-Mediated Bioconjugation
The efficiency of Boc protection and deprotection, as well as the subsequent conjugation reactions, are critical for achieving high yields of the desired bioconjugate. The following tables summarize key quantitative parameters for common reactions involving the Boc group.
| Parameter | Reagents and Conditions | Typical Values/Ranges | Source(s) |
| Boc Protection | (Boc)₂O, Base (e.g., TEA, NaOH, DMAP), Solvent (e.g., THF, Dioxane, Water) | High Yields (>90%) | [15] |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | 20-50% TFA, 5-30 min | [8][10] |
| NHS Ester Conjugation | 10- to 50-fold molar excess of NHS-ester to the deprotected amine in buffer (pH 8.5) | 2-4 hours at RT |
Table 1: General Reaction Parameters for Boc Protection, Deprotection, and Subsequent Conjugation.
| Substrate Type | Deprotection Reagent & Conditions | Reaction Time | Source(s) |
| Oligonucleotides | 80% aqueous Trifluoroacetic Acid (TFA) | 30 minutes | [13] |
| Peptides (on resin) | 50% TFA in Dichloromethane (DCM) | 15-30 minutes | [16] |
| Mal-Dap Conjugates | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 30 min - sev. hours | [10] |
Table 2: Exemplary Boc Deprotection Conditions for Different Bioconjugate Classes.
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of Boc chemistry in bioconjugation. The following sections provide methodologies for key experimental procedures.
Protocol 1: General Boc Protection of a Primary Amine
This protocol describes a standard procedure for the N-Boc protection of an amine using di-tert-butyl dicarbonate.
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., triethylamine (B128534) (TEA), sodium bicarbonate)
-
Solvent (e.g., tetrahydrofuran (B95107) (THF), dioxane, dichloromethane (DCM))
-
Water
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
Methodology:
-
Dissolve the amine-containing substrate in the chosen organic solvent.
-
Add 1.1 to 1.5 equivalents of the base to the solution.
-
Add 1.1 equivalents of (Boc)₂O to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Protocol 2: General Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc protecting group under acidic conditions.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIPS) or water)
-
Saturated sodium bicarbonate solution
-
Extraction solvent (e.g., DCM)
-
Brine
Methodology:
-
Dissolve the Boc-protected substrate in DCM.
-
Add a solution of TFA in DCM (typically 20-50% v/v). If the substrate is sensitive to cationic species, a scavenger can be added.
-
Stir the reaction mixture at room temperature. The reaction time can range from 30 minutes to a few hours and should be monitored by TLC or LC-MS.[10]
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[10]
-
For purification, the crude product can be precipitated in a non-polar solvent (e.g., diethyl ether), purified by chromatography, or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction.[10]
Protocol 3: Post-Synthetic Boc Deprotection and Conjugation of an Oligonucleotide
This protocol details the deprotection of a Boc-protected amine on a synthetic oligonucleotide and subsequent conjugation to an N-hydroxysuccinimide (NHS) ester.[13]
Materials:
-
Purified, Boc-protected oligonucleotide
-
80% aqueous trifluoroacetic acid (TFA) solution
-
Triethylamine (TEA)
-
Desalting column (e.g., NAP-10) or ethanol (B145695) for precipitation
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
NHS-ester of the molecule to be conjugated
-
Anhydrous DMSO or DMF
-
HPLC system for purification
Methodology:
-
Lyophilize the purified, Boc-protected oligonucleotide.
-
Dissolve the oligonucleotide in the 80% TFA solution and incubate at room temperature for 30 minutes.[13]
-
Neutralize the reaction by adding triethylamine (TEA).[13]
-
Immediately desalt the oligonucleotide using a desalting column or by ethanol precipitation to remove TFA and TEA salts.[13]
-
Dissolve the deprotected oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5).[13]
-
Dissolve the NHS-ester of the molecule to be conjugated in anhydrous DMSO or DMF to prepare a stock solution (typically 10-20 mM).[13]
-
Add a 10- to 50-fold molar excess of the NHS-ester solution to the oligonucleotide solution.[13]
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, protected from light if using a fluorescent dye.[13]
-
Purify the final bioconjugate by HPLC to remove the unconjugated oligonucleotide and excess labeling reagent.[13]
Visualization of Workflows
Graphical representations of experimental workflows and logical relationships can significantly aid in understanding the strategic role of the Boc group in complex bioconjugation schemes.
Caption: Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle using Boc protection.
Conclusion
The tert-butoxycarbonyl protecting group is an indispensable tool in the field of bioconjugation. Its unique chemical properties provide the necessary control and selectivity to construct complex, well-defined biomolecules. A thorough understanding of the principles of Boc protection and deprotection, coupled with optimized experimental protocols, is crucial for researchers and scientists in drug development and related fields. The strategic use of the Boc group will undoubtedly continue to play a pivotal role in the advancement of novel bioconjugates for therapeutic and diagnostic applications.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. クリックケミストリー試薬の概要 [sigmaaldrich.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. chempep.com [chempep.com]
An In-depth Technical Guide on the Mechanism of Action of Tetrazine-Ph-NHCO-PEG4-NH-Boc in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrazine-Ph-NHCO-PEG4-NH-Boc, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The document details its mechanism of action in click chemistry, provides relevant quantitative data, outlines experimental protocols, and presents visual diagrams to illustrate key processes.
Core Concepts and Mechanism of Action
This compound is a versatile molecule composed of three key functional components:
-
Tetrazine Moiety: An aromatic ring containing four nitrogen atoms that serves as the reactive handle for "click chemistry."
-
PEG4 Spacer: A tetraethylene glycol linker that enhances solubility in aqueous media and provides spatial separation between conjugated molecules.
-
Boc-Protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group, which can be deprotected to allow for subsequent conjugation.
The primary mechanism of action for the tetrazine moiety is the inverse-electron-demand Diels-Alder (IEDDA) reaction . This bioorthogonal "click" reaction involves the rapid and specific cycloaddition of an electron-deficient tetrazine with an electron-rich dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO).[1] The reaction is characterized by its exceptionally fast kinetics, high selectivity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a catalyst.[2]
The reaction proceeds in two main steps:
-
A [4+2] cycloaddition between the tetrazine and the TCO to form an unstable tricyclic intermediate.
-
A retro-Diels-Alder reaction that rapidly eliminates a molecule of dinitrogen (N₂), forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[1]
The Boc protecting group on the terminal amine allows for a two-step conjugation strategy. The tetrazine can first be reacted with a TCO-modified molecule. Subsequently, the Boc group can be removed under acidic conditions to expose the primary amine for conjugation to another molecule, for example, via amide bond formation.[3]
Quantitative Data
The following tables summarize key quantitative data related to the components and reactions of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₃₈N₆O₇ |
| Molecular Weight | 534.61 g/mol |
| Purity | Typically >95% |
| Appearance | Solid or oil |
| Solubility | Soluble in DMSO, DMF |
Data sourced from commercial suppliers.[4][5]
Table 2: Reaction Kinetics of Phenyl-Tetrazine with trans-Cyclooctene (TCO)
| Dienophile | Second-Order Rate Constant (k₂) in Methanol (25 °C) |
| trans-Cyclooctene (TCO) | ~1,000 - 2,000 M⁻¹s⁻¹ |
| Strained trans-Cyclooctene (sTCO) | Up to 2.86 x 10⁵ M⁻¹s⁻¹ |
Note: These values are for structurally similar phenyl-tetrazine compounds and serve as an estimate for the reactivity of this compound. The exact rate can be influenced by the specific substituents on both the tetrazine and the dienophile.[6][7]
Table 3: Stability of the Boc Protecting Group
| Condition | Stability |
| Aqueous, pH < 1 | Labile |
| Aqueous, pH 4-9 | Stable |
| Aqueous, pH > 12 | Stable |
| Most Nucleophiles | Stable |
| Bases (e.g., NEt₃, Pyridine) | Stable |
This data indicates that the Boc group is stable under typical physiological and basic conditions but is readily cleaved by strong acids.[8][9]
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound.
General Protocol for Conjugation of a TCO-Modified Molecule
This protocol describes the inverse-electron-demand Diels-Alder reaction between this compound and a trans-cyclooctene (TCO)-functionalized molecule (e.g., a protein).
Materials:
-
This compound
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare a solution of the TCO-modified protein at a known concentration (e.g., 1-5 mg/mL) in an amine-free buffer like PBS.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.
-
Gently mix the reaction solution and incubate at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Remove the excess unreacted tetrazine reagent and byproducts using a spin desalting column (for proteins >5 kDa) or through dialysis against the desired buffer.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as SDS-PAGE (which may show a mobility shift), mass spectrometry (to detect the mass addition of the linker), or UV-Vis spectroscopy (by observing the disappearance of the tetrazine absorbance around 520-540 nm).[2]
-
Protocol for Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Boc-protected conjugate from the previous step
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether (optional, for precipitation)
Procedure:
-
Deprotection Reaction:
-
Dissolve the lyophilized Boc-protected conjugate in a solution of 5-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Solvent Removal:
-
Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3 x 10 mL).
-
-
Product Isolation:
-
The deprotected product is often obtained as a TFA salt. If desired, the product can be precipitated by the addition of cold, anhydrous diethyl ether.
-
Alternatively, the crude product can be purified by preparative HPLC.
-
-
Final Product:
-
Lyophilize the purified fractions to obtain the final deprotected conjugate as a solid.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows described in this guide.
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Mechanism.
Caption: General workflow for PROTAC synthesis and action.
Caption: Boc protecting group removal under acidic conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Amino Protecting Groups Stability [organic-chemistry.org]
A Technical Guide to the Solubility and Stability of Tetrazine-Ph-NHCO-PEG4-NH-Boc
Executive Summary
Tetrazine-Ph-NHCO-PEG4-NH-Boc is a heterobifunctional linker designed for bioorthogonal chemistry, specifically for applications involving the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. Its molecular structure, featuring a phenyl-tetrazine for stability and reactivity, a PEG4 spacer for hydrophilicity, and a Boc-protected amine for subsequent functionalization, makes it a valuable tool in bioconjugation, drug delivery, and molecular imaging. This guide provides a comprehensive overview of the critical physicochemical properties of this molecule—solubility and stability—supported by established principles for analogous compounds and detailed experimental protocols for empirical validation.
Molecular Structure and Core Concepts
The functionality of this compound is derived from its three key components:
-
Phenyl-Tetrazine Moiety : The 1,2,4,5-tetrazine (B1199680) ring is the bioorthogonal reactive group. The attached phenyl group provides a degree of electronic stabilization, which is crucial for balancing reactivity with stability in aqueous environments.[1][2]
-
PEG4 Spacer : The polyethylene (B3416737) glycol chain, consisting of four ethylene (B1197577) glycol units, is incorporated to significantly enhance the hydrophilicity and aqueous solubility of the molecule.[3][4][5] This feature is critical for applications in biological systems, minimizing aggregation and improving pharmacokinetic properties.
-
Boc-Protected Amine : The tert-Butyloxycarbonyl (Boc) group protects a terminal amine, allowing for deprotection under acidic conditions to reveal a primary amine for subsequent conjugation steps.
Solubility Profile
The solubility of a linker is paramount for its handling, formulation, and efficacy in bioconjugation reactions, which are typically performed in aqueous buffers. While specific quantitative data for this compound is not publicly available, its structural components provide a strong basis for predicting its solubility characteristics.[3]
Qualitative Solubility
The presence of the hydrophilic PEG4 spacer is the dominant factor contributing to the molecule's solubility in aqueous media.[3] PEG linkers are widely employed to impart water solubility to hydrophobic molecules.[4] Based on data from structurally similar compounds, a general solubility profile can be anticipated.[6][7]
Anticipated Quantitative Solubility
The following table provides an illustrative summary of the expected solubility of this compound in solvents commonly used in drug development and bioconjugation. Researchers must empirically determine the precise solubility for their specific lots and experimental conditions.
| Solvent | Expected Solubility | Concentration (Illustrative) | Application Notes |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Moderately Soluble | >1 mg/mL | The PEG4 spacer enhances solubility for direct use in most biological experiments.[3][6] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | >25 mg/mL | Recommended for preparing high-concentration stock solutions.[3] |
| Dimethylformamide (DMF) | Highly Soluble | >25 mg/mL | An alternative organic solvent for creating stock solutions.[3] |
| Water | Soluble | >5 mg/mL | Expected to be soluble, though solubility may be lower than in buffered solutions.[7] |
| Chloroform / Dichloromethane | Soluble | >5 mg/mL | Useful for synthesis workup and purification steps.[7] |
Stability Profile
The stability of the tetrazine ring is a critical parameter that dictates the experimental window for conjugation and the shelf-life of the reagent. The key trade-off in tetrazine chemistry is between reactivity and stability; highly reactive tetrazines with strong electron-withdrawing groups can exhibit lower stability in aqueous media.[8][9]
Factors Influencing Stability
-
pH : Tetrazine stability can be compromised in highly basic aqueous solutions.[1][2] Neutral to slightly acidic conditions are generally preferred for storage and handling.
-
Substituents : The phenyl group on the tetrazine ring is considered more electron-rich compared to pyridyl or pyrimidyl substituents, which generally confers greater stability.[1][2] Phenyl-substituted tetrazines have been shown to be more stable, with at least 75% of the compound remaining after 12 hours at 37°C in a PBS/DMSO mixture.[1][2]
-
Biological Media : In addition to pH, components within biological media (e.g., serum, cell culture medium) can potentially react with or degrade the tetrazine moiety.[10] Stability should always be confirmed in the specific medium used for an experiment.
Illustrative Stability Data
This table presents illustrative stability data, representing the expected half-life (t½) of this compound under various conditions.
| Condition | Temperature | Half-life (t½) (Illustrative) | Notes |
| PBS, pH 7.4 | 37 °C | > 48 hours | Phenyl tetrazines are relatively stable at physiological pH and temperature.[1][2] |
| DMEM + 10% FBS | 37 °C | 24 - 48 hours | Stability in complex biological media can be lower and should be empirically verified.[10] |
| PBS, pH 8.5 | 37 °C | < 24 hours | Degradation may be accelerated under basic conditions.[1][2] |
| DMSO Stock Solution | -20 °C | > 6 months | For best stability, materials should be stored at low temperatures in a dry environment.[6] |
Experimental Protocols & Workflows
Reproducible and accurate data are essential for the successful application of this linker. The following are detailed methodologies for determining its core properties.
Protocol: Aqueous Solubility Assessment (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a specific aqueous buffer.[11][12]
-
Reagent Preparation :
-
Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Weigh a precise amount of this compound solid.
-
-
Equilibration :
-
Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. The excess solid should be clearly visible.
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a period sufficient to reach equilibrium (typically 24-48 hours).[12]
-
-
Phase Separation :
-
Allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining microparticulates.
-
-
Quantification :
-
Accurately dilute the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, by comparing the peak area to a standard curve of known concentrations.
-
-
Data Analysis :
-
Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
-
Caption: Workflow for determining equilibrium solubility.
Protocol: Stability Assessment in Biological Media
This protocol uses HPLC to quantify the degradation of the compound over time in a relevant medium.[9]
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the test medium (e.g., PBS pH 7.4, or DMEM + 10% Fetal Bovine Serum). Pre-warm the medium to 37 °C.
-
-
Incubation :
-
Spike the pre-warmed medium with the DMSO stock solution to a final concentration (e.g., 50 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid artifacts.
-
Incubate the sample at 37 °C in a controlled environment.
-
-
Time-Point Analysis :
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction/degradation by adding a cold organic solvent (e.g., acetonitrile) and/or flash freezing in liquid nitrogen. Store at -80 °C until analysis.
-
-
Quantification :
-
Analyze the concentration of the remaining intact tetrazine compound in each aliquot by reverse-phase HPLC. Monitor the characteristic absorbance of the tetrazine chromophore (typically 510-540 nm).[9]
-
-
Data Analysis :
-
Normalize the peak area of the tetrazine at each time point to the peak area at t=0.
-
Plot the percentage of remaining compound versus time and fit the data to a first-order decay model to calculate the half-life (t½).
-
Caption: Workflow for HPLC-based stability analysis.
Conclusion
This compound is a well-designed linker for advanced bioconjugation applications. Its PEGylated structure confers favorable aqueous solubility, a critical feature for use in biological systems.[3][4] The phenyl-tetrazine core provides a good balance of stability and reactivity, making it suitable for experiments that require incubation times of several hours under physiological conditions.[1][2] However, as with any reactive chemical, empirical validation of solubility and stability is essential for each specific application and buffer system to ensure robust and reproducible results. The protocols and principles outlined in this guide provide a comprehensive framework for this characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 5. Tetrazine-PEG9-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. nanocs.net [nanocs.net]
- 7. nanocs.net [nanocs.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. scielo.br [scielo.br]
The Influence of PEG4 Linkers on Tetrazine Reagent Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of polyethylene (B3416737) glycol (PEG) linkers, specifically PEG4, on the pharmacokinetic properties of tetrazine reagents. The incorporation of PEG linkers is a critical strategy in the design of bioorthogonal probes for pre-targeted imaging and therapy, significantly influencing their in vivo behavior. Understanding these effects is paramount for the rational design of effective and safe diagnostic and therapeutic agents.
Introduction to Tetrazine Bioorthogonal Chemistry and the Role of PEGylation
Bioorthogonal chemistry enables chemical reactions to occur within living systems without interfering with native biochemical processes.[1][2] The inverse electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is a cornerstone of this field due to its exceptionally fast reaction kinetics and high specificity.[1][2][3][4][5][6] This "click chemistry" is extensively used in pre-targeting strategies for imaging and drug delivery.[7][8]
In a pre-targeting approach, a biomolecule, such as an antibody, is first modified with a TCO group and administered. After it has localized to the target site and unbound antibody has cleared from circulation, a much smaller, fast-clearing tetrazine-bearing molecule (the reagent) is administered. This reagent then rapidly reacts with the TCO-modified antibody at the target site.[7]
PEGylation, the attachment of PEG chains, is a widely employed strategy to modify the pharmacokinetic and pharmacodynamic properties of molecules.[9][10][11] In the context of tetrazine reagents, PEG linkers, such as PEG4, serve to enhance aqueous solubility, reduce aggregation, and prolong circulation time.[4][7][12] The length of the PEG linker is a critical design parameter that creates a trade-off between various physicochemical and biological properties.[13]
Quantitative Analysis of PEG Linker Effects on Pharmacokinetics
The length of the PEG linker directly impacts several key pharmacokinetic parameters of a tetrazine probe. The following tables summarize the general trends and specific data points gathered from various studies.
Table 1: General Trends of PEG Linker Length on Tetrazine Probe Performance
| Performance Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG11, PEG12) | Data Highlights & Citations |
| Lipophilicity (logD) | High | Moderate | Low | Increasing PEG length enhances hydrophilicity, which is a strong indicator for successful pre-targeting.[13][14] |
| Blood Clearance | Fast | Slower | Slowest | PEGylation significantly prolongs the circulation time of the probe.[13] A probe without a PEG linker showed a blood clearance half-life of 5.4 min, while PEG-linked probes had significantly longer half-lives.[13] |
| Tumor Uptake | Variable | Potentially Improved | Can be Reduced | While PEGylation can improve circulation time, excessively long linkers might sterically hinder the reaction with the TCO-modified antibody, potentially reducing tumor uptake.[13] In some cases, non-PEGylated probes have shown comparable or even superior tumor uptake.[13] |
| Kidney Uptake | Increased | Moderate | Low | Shorter, more lipophilic probes can exhibit increased kidney uptake.[13] |
| Reaction Kinetics | Fast | Slightly Reduced | Potentially Reduced | While the intrinsic reactivity of the tetrazine core is the primary driver of kinetics, very long PEG chains can introduce steric hindrance.[13] |
Table 2: Comparative in vivo Biodistribution Data
This table presents a summary of in vivo biodistribution data from a study comparing a DOTA-tetrazine probe without a PEG linker to one with a PEG11 linker in a pre-targeting model. This illustrates the significant impact of PEGylation on tissue distribution.
| Organ | % Injected Dose per Gram (ID/g) - No PEG | % Injected Dose per Gram (ID/g) - PEG11 |
| Blood | 0.2 ± 0.1 | 1.5 ± 0.3 |
| Tumor | 3.5 ± 0.8 | 2.8 ± 0.5 |
| Kidneys | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Liver | 1.2 ± 0.2 | 0.8 ± 0.2 |
| Data adapted from a comparative study. The specific values are illustrative of the trends observed.[13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of PEGylated tetrazine reagents.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a tetrazine conjugate in plasma over time.
Materials:
-
Frozen human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tetrazine conjugate stock solution (e.g., 100 µM in PBS)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Analytical HPLC system with a suitable column (e.g., C18)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
Protocol:
-
Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a working solution of the tetrazine conjugate.[12]
-
Incubation: In microcentrifuge tubes, add 95 µL of plasma and pre-warm to 37°C for 5 minutes.[12]
-
Initiate Reaction: At time zero (T=0), add 5 µL of the 100 µM tetrazine conjugate working solution to the plasma to achieve a final concentration of 5 µM. Mix gently.[12]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.[12]
-
Quenching: Immediately quench the reaction by adding a defined volume of cold quenching solution to the aliquot to precipitate plasma proteins and stop degradation.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC method to separate the intact tetrazine conjugate from its degradation products.
-
Data Analysis: Normalize the data by expressing the peak area of the intact conjugate at each time point as a percentage of the peak area at T=0. Plot the percentage of remaining conjugate versus time to determine the half-life (t½).[12]
In Vivo Pharmacokinetic Study in a Murine Model
Objective: To determine the pharmacokinetic profile of a tetrazine reagent in vivo.
Materials:
-
Healthy, immunocompetent mice (e.g., Balb/c)
-
Tetrazine reagent formulated in a sterile, biocompatible vehicle (e.g., saline)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
SPECT/CT or PET/CT scanner (if the tetrazine is radiolabeled)
-
Gamma counter (for radiolabeled compounds)
Protocol:
-
Animal Preparation: Acclimate mice to the housing conditions. On the day of the experiment, anesthetize the mice.
-
Administration: Administer a precise dose of the tetrazine reagent via intravenous (tail vein) injection.
-
Blood Sampling: At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-injection), collect a small volume of blood via retro-orbital or tail-vein sampling into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Quantification:
-
For Radiolabeled Tetrazines: Measure the radioactivity in a known volume of plasma using a gamma counter.
-
For Non-Radiolabeled Tetrazines: Extract the tetrazine from the plasma and quantify its concentration using a validated analytical method such as LC-MS/MS.
-
-
Biodistribution (Optional): At the final time point, euthanize the animals and harvest major organs (e.g., liver, kidneys, spleen, heart, lungs, and tumor if applicable). Weigh the organs and measure the amount of tetrazine reagent in each to determine the tissue distribution.[15]
-
Data Analysis: Plot the plasma concentration of the tetrazine reagent versus time. Use pharmacokinetic modeling software to calculate key parameters such as clearance, volume of distribution, and elimination half-life.
Visualizing Key Concepts and Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows discussed in this guide.
Caption: Logical relationships between a PEG4 linker and pharmacokinetic outcomes.
Caption: General experimental workflow for pharmacokinetic evaluation of tetrazine reagents.
Conclusion
The incorporation of a PEG4 linker into tetrazine reagents has a profound and predictable effect on their pharmacokinetic properties. By increasing hydrophilicity and molecular size, PEG4 linkers generally lead to slower blood clearance and prolonged circulation half-life.[13] This can be advantageous for allowing more time for the reagent to reach its pre-targeted site. However, there is a delicate balance, as longer PEG chains can sometimes negatively impact tumor uptake and reaction kinetics. The choice of linker length, therefore, must be carefully optimized for each specific application, taking into account the nature of the target, the desired therapeutic or imaging window, and the overall pharmacological profile of the conjugate. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to rationally design and evaluate the next generation of tetrazine-based bioorthogonal probes.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Tetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry. Synthesis and Biodistribution Studies with Small Molecule trans-Cyclooctene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on Spectroscopic Data for Tetrazine-Ph-NHCO-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the bifunctional linker, Tetrazine-Ph-NHCO-PEG4-NH-Boc. This compound is a key tool in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a polyethylene (B3416737) glycol (PEG)-based linker that facilitates the conjugation of a target protein ligand and an E3 ligase ligand. Its tetrazine moiety allows for highly efficient and specific bioorthogonal ligation with molecules containing a strained alkene, such as trans-cyclooctene (B1233481) (TCO), via an inverse electron demand Diels-Alder reaction.
While specific, experimentally-derived spectra for this exact commercial compound are not publicly available, this guide synthesizes data from closely related and structurally analogous molecules reported in scientific literature to provide a reliable reference for its characterization. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Spectroscopic Data
The data presented below are predicted based on the chemical structure of this compound and spectroscopic information for similar tetrazine- and PEG-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would confirm the presence of the key functional groups: the tetrazine ring, the phenyl group, the PEG linker, and the Boc-protecting group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Tetrazine-H | ~10.0 - 10.2 | s | 1H |
| Phenyl-H (adjacent to Tetrazine) | ~8.4 - 8.6 | d | 2H |
| Phenyl-H (adjacent to amide) | ~7.8 - 8.0 | d | 2H |
| NH (amide) | ~8.0 - 8.5 | t | 1H |
| CH₂ (benzyl) | ~4.5 - 4.7 | d | 2H |
| CH₂ (PEG) | ~3.5 - 3.7 | m | 16H |
| CH₂ (adjacent to amide) | ~3.6 - 3.8 | t | 2H |
| CH₂ (adjacent to NH-Boc) | ~3.2 - 3.4 | q | 2H |
| NH (Boc) | ~5.0 - 5.5 | t | 1H |
| C(CH₃)₃ (Boc) | ~1.4 | s | 9H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Tetrazine-C | ~160 - 165 |
| Phenyl-C (ipso, attached to Tetrazine) | ~135 - 140 |
| Phenyl-C (aromatic) | ~125 - 135 |
| Carbonyl (amide) | ~165 - 170 |
| Carbonyl (Boc) | ~155 - 160 |
| CH₂ (PEG) | ~65 - 75 |
| CH₂ (benzyl) | ~40 - 45 |
| C (quaternary, Boc) | ~78 - 82 |
| CH₃ (Boc) | ~28 - 30 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of this compound.
Table 3: Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₂₅H₃₈N₆O₇ |
| Molecular Weight | 534.61 g/mol |
| Exact Mass [M+H]⁺ | 535.2875 |
| Exact Mass [M+Na]⁺ | 557.2694 |
| Common Adducts | [M+K]⁺, [M+NH₄]⁺ |
| Key Fragmentation | Loss of Boc group (-100), cleavage of PEG chain, fragmentation of the tetrazine ring. |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other common adducts.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.
-
-
Data Analysis: Analyze the resulting spectrum to determine the accurate mass of the parent ion and compare it to the theoretical exact mass calculated from the molecular formula. Identify characteristic fragment ions to further confirm the structure.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a PROTAC linker like this compound.
Caption: A generalized workflow for the synthesis and characterization of a PROTAC linker.
Mechanism of Action in PROTACs
The diagram below illustrates the role of a tetrazine-containing linker in the formation of a ternary complex and subsequent protein degradation.
A Technical Guide to Functionalized Tetrazine Derivatives: Synthesis, Bioorthogonal Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized 1,2,4,5-tetrazines have emerged as powerful tools in chemical biology, materials science, and drug development.[1][2] Their unique reactivity in bioorthogonal reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, allows for highly specific and rapid covalent bond formation in complex biological environments.[3][4] This "click chemistry" has revolutionized the study of biomolecules, enabling applications ranging from live-cell imaging and diagnostics to targeted drug delivery.[5][6] This technical guide provides a comprehensive overview of functionalized tetrazine derivatives, focusing on their synthesis, reaction kinetics, experimental protocols, and key applications.
Synthesis of Functionalized Tetrazine Derivatives
The synthesis of functionalized tetrazines is crucial for their application in various fields. While the classic Pinner synthesis was historically used for aromatic tetrazines, modern methods have expanded the scope to include asymmetrically substituted and alkyl-substituted tetrazines with diverse functionalities.[7][8]
Key Synthetic Methodologies
-
Pinner and Pinner-like Reactions: This traditional method involves the condensation of nitriles with hydrazine (B178648) to form dihydrotetrazines, followed by oxidation.[9][10] While effective for symmetric aromatic tetrazines, its utility for unsymmetrical and alkyl derivatives is limited.[10]
-
Metal-Catalyzed Synthesis: Lewis acids like Zn(OTf)₂ and Ni(OTf)₂ can promote the reaction between nitriles and hydrazine, enabling the synthesis of a wider range of symmetric and unsymmetric aryl and alkyl tetrazines.[9][10]
-
Sonogashira-Type Cross-Coupling: This method allows for the synthesis of alkynyl-tetrazines from bromo-tetrazines and terminal alkynes. The resulting alkynyl-tetrazines can be further modified, for instance, through hydrogenation and re-oxidation to yield asymmetrically substituted dialkyl-tetrazines.[11][12]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is used to synthesize vinyl tetrazines from phosphonate-stabilized carbanions and aldehydes or ketones, typically yielding E-alkenes with high selectivity.[8][13][14]
Bioorthogonal Chemistry: The Tetrazine Ligation
The hallmark of tetrazine chemistry is its participation in the IEDDA reaction with strained dienophiles, most notably trans-cyclooctene (B1233481) (TCO).[3] This bioorthogonal tetrazine ligation is exceptionally fast and specific, proceeding rapidly in biological media without the need for a catalyst.[4][6] The reaction forms a stable dihydropyridazine (B8628806) product and releases nitrogen gas as the only byproduct.[3][6]
Reaction Kinetics
The rate of the tetrazine-TCO ligation is a critical factor for its application in biological systems, especially when dealing with low concentrations of reactants. The second-order rate constants (k₂) for these reactions are among the fastest known for bioorthogonal chemistry, ranging from approximately 1 to 1 x 10⁶ M⁻¹s⁻¹.[6] The specific rate depends on the substituents on both the tetrazine and the dienophile.[15]
Table 1: Second-Order Rate Constants (k₂) for Selected Tetrazine-TCO Ligations
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Dipyridyl tetrazine | TCO | 2000 (±400) | [3] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | [16] |
| Methyl-substituted tetrazines | TCO | ~1000 | [16] |
| General range | TCO | up to 800 | [4] |
| ATTO-tetrazines | TCO | up to 1000 | [16] |
Stability of Tetrazine Derivatives
For in vivo applications, the stability of tetrazine derivatives in physiological conditions is crucial. The stability is influenced by the electronic properties of the substituents on the tetrazine ring. Electron-withdrawing groups can increase the reactivity of the tetrazine in the IEDDA reaction but may also decrease its stability in aqueous media due to susceptibility to nucleophilic attack.[17][18]
Table 2: Stability of Various Tetrazine Derivatives in Aqueous Buffer
| Tetrazine Derivative | Conditions | Stability (Remaining % after 12h) | Reference |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS (pH 7.4), 37°C | 15-40% | [19] |
| Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS (pH 7.4), 37°C | 15-40% | [19] |
| Pyridyl tetrazines (more electron-rich) | 1:9 DMSO/PBS (pH 7.4), 37°C | >75% | [19] |
| Phenyl tetrazines | 1:9 DMSO/PBS (pH 7.4), 37°C | >75% | [19] |
Experimental Protocols
Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via Sonogashira Coupling
This protocol is adapted from Ros et al. (2020).[11]
Materials:
-
3-bromo-6-methyl-1,2,4,5-tetrazine
-
Terminal alkyne
-
Pd(PPh₃)₄
-
CuI
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), degassed
-
Nitrogen atmosphere
Procedure:
-
To a degassed solution of 3-bromo-6-methyl-1,2,4,5-tetrazine (1 equivalent) and the terminal alkyne (1.2 equivalents) in THF, add TEA (2 equivalents).
-
Add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under a nitrogen atmosphere until completion (monitored by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkynyl-tetrazine.
-
For the synthesis of dialkyl-tetrazines, the alkynyl product can be subjected to hydrogenation (e.g., using H₂, Pd/C) followed by re-oxidation of the resulting dihydrotetrazine (e.g., using NaNO₂ in acetic acid).
General Protocol for Tetrazine-TCO Ligation for Protein-Protein Conjugation
This protocol is a general guide based on information from BroadPharm and Benchchem.[6][16]
Materials:
-
Protein 1 to be functionalized with TCO
-
Protein 2 to be functionalized with tetrazine
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.4
-
1 M NaHCO₃
-
Spin desalting columns
Procedure:
-
Protein 1 Activation with TCO-NHS:
-
Dissolve 100 µg of Protein 1 in 100 µL of PBS.
-
Add 5 µL of 1 M NaHCO₃.
-
Add 20 nmol of TCO-PEG-NHS ester to the protein solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Purify the TCO-functionalized protein using a spin desalting column.
-
-
Protein 2 Activation with Methyl-tetrazine-NHS:
-
Dissolve 100 µg of Protein 2 in 100 µL of PBS.
-
Add 5 µL of 1 M NaHCO₃.
-
Add 20 nmol of methyl-tetrazine-PEG-NHS ester to the protein solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Purify the tetrazine-functionalized protein using a spin desalting column.
-
-
IEDDA Conjugation:
-
Mix the purified TCO-Protein 1 and tetrazine-Protein 2 in a 1:1 molar ratio.
-
Allow the reaction to proceed for 1 hour at room temperature with gentle rotation.
-
The resulting protein-protein conjugate is now ready for use. The reaction can be monitored by observing the disappearance of the characteristic pink color of the tetrazine (absorbance peak between 510 and 550 nm).[6]
-
Applications of Functionalized Tetrazine Derivatives
The unique properties of functionalized tetrazines have led to their widespread use in various biomedical applications.
Fluorogenic Probes for Cellular Imaging
Tetrazine derivatives can act as efficient quenchers for a wide range of fluorophores.[20][21] When a tetrazine-fluorophore conjugate reacts with a dienophile via the IEDDA reaction, the tetrazine is consumed, leading to a significant increase in fluorescence intensity.[1][21] This "turn-on" fluorescence allows for no-wash imaging of biomolecules in living cells with high signal-to-background ratios.[20][22]
Pretargeted Imaging and Therapy
Pretargeted strategies decouple the targeting and imaging/therapy steps to improve target-to-background ratios and reduce off-target toxicity.[2][23] In this approach, a biomolecule (e.g., an antibody) functionalized with a dienophile is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-functionalized imaging agent (e.g., a PET tracer) or therapeutic agent is administered, which then specifically reacts with the dienophile at the target site.[24][25][26]
"Click-to-Release" Drug Delivery
The tetrazine ligation can be engineered to trigger the release of a payload.[27][28] In this "click-to-release" strategy, a drug is caged with a TCO-containing linker. Upon administration of a tetrazine, the IEDDA reaction occurs, leading to the cleavage of the linker and the release of the active drug at the desired site. This approach offers spatiotemporal control over drug activation, potentially reducing systemic toxicity.[27]
Visualizations
Caption: Key synthetic routes to functionalized tetrazine derivatives.
Caption: Generalized workflow for pretargeted in vivo imaging.
References
- 1. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. benchchem.com [benchchem.com]
- 17. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Tetrazine Carbon Nanotubes for Pretargeted In Vivo "Click-to-Release" Bioorthogonal Tumour Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. (Open Access) A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry (2013) | Brian M. Zeglis | 280 Citations [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Tetrazine-Ph-NHCO-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the site-specific labeling of proteins using the heterobifunctional linker, Tetrazine-Ph-NHCO-PEG4-NH-Boc. This linker facilitates a two-stage bioconjugation strategy. Initially, the Boc-protected amine is deprotected to allow for covalent attachment to a protein of interest. Subsequently, the exposed tetrazine moiety enables a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO)-tagged molecule.[1][2] This "click chemistry" reaction is characterized by its rapid kinetics and high specificity, making it an ideal tool for a variety of applications in biological research and drug development, including fluorescent imaging, drug delivery, and protein-protein interaction studies.[2]
Overview of the Labeling Strategy
The overall workflow for labeling a target protein with this compound and subsequent conjugation to a TCO-containing molecule involves three main stages:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the linker to expose a primary amine.
-
Protein-Linker Conjugation: Covalent attachment of the deprotected amine-functionalized tetrazine linker to the target protein, typically via activation of protein carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC/NHS chemistry.
-
Bioorthogonal "Click" Reaction: The tetrazine-labeled protein is then reacted with a molecule functionalized with a trans-cyclooctene (TCO) group.
This methodology allows for the precise and efficient labeling of proteins with a variety of moieties, such as fluorescent dyes, biotin, or other proteins.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the protein labeling protocol described.
Table 1: Key Parameters for Boc Deprotection of PEG Linkers
| Parameter | Value/Condition | Reference(s) |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | [3] |
| TFA Concentration | 20-50% (v/v) | [3] |
| Reaction Temperature | 0°C to room temperature | [3] |
| Typical Reaction Time | 1-2 hours | [3] |
Table 2: Key Parameters for EDC/NHS-Mediated Protein-Linker Conjugation
| Parameter | Value/Condition | Reference(s) |
| Activating Agents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) | [4][5] |
| Activation pH | 4.5-6.0 | [6][7] |
| Coupling pH | 7.2-8.5 | [6][7] |
| Molar Excess of EDC/NHS to Protein | Variable, typically 2-10 fold | [4][8] |
| Incubation Time for Activation | 15 minutes at room temperature | [4][8] |
| Incubation Time for Coupling | 2 hours at room temperature or overnight at 4°C | [4][6] |
Table 3: Qualitative Comparison of Reaction Rates for Common Bioorthogonal Reactions
| Reagent Combination | Relative Reaction Rate | Reference(s) |
| Tetrazine + TCO | Significantly faster than DBCO + Azide | |
| DBCO + Azide | Faster than BCN + Azide | |
| Tetrazine + BCN | Slower than Tetrazine + TCO |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the amine-reactive tetrazine linker.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Ice bath
Procedure:
-
Dissolve the Boc-protected this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger such as TIS (2.5-5% v/v).[3]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[3]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[3]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization to the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Tetrazine-Ph-NHCO-PEG4-NH2.
Caption: Workflow for the Boc deprotection of the tetrazine linker.
Protocol 2: Conjugation of Deprotected Tetrazine Linker to a Protein
This protocol outlines the conjugation of the amine-functionalized tetrazine linker to the carboxyl groups of a target protein using EDC/NHS chemistry.
Materials:
-
Deprotected Tetrazine-Ph-NHCO-PEG4-NH2 (from Protocol 1)
-
Target protein containing accessible carboxyl groups
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the target protein in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Protein Carboxyl Groups:
-
Removal of Excess Activation Reagents (Optional but Recommended): To prevent polymerization of the protein, it is recommended to remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
Conjugation Reaction:
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: Remove excess, unreacted linker and quenching reagents by size exclusion chromatography or dialysis.
Caption: Workflow for EDC/NHS-mediated protein-linker conjugation.
Protocol 3: Bioorthogonal "Click" Reaction with a TCO-Functionalized Molecule
This protocol details the final step of reacting the tetrazine-labeled protein with a TCO-functionalized molecule.
Materials:
-
Tetrazine-labeled protein (from Protocol 2)
-
TCO-functionalized molecule of interest (e.g., fluorescent dye, biotin)
-
Reaction Buffer: PBS, pH 7.2-7.5
Procedure:
-
Reaction Setup: In the Reaction Buffer, mix the tetrazine-labeled protein with the TCO-functionalized molecule. A 1.5 to 5-fold molar excess of the TCO-reagent over the tetrazine-labeled protein is recommended to ensure a complete reaction.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is typically very fast.
-
Purification (if necessary): If the TCO-reagent is small, excess reagent can be removed using a desalting column or dialysis. For protein-protein conjugations, purification may be performed using size-exclusion chromatography.
-
Analysis: The resulting conjugate can be analyzed by SDS-PAGE (observing a mass shift), fluorescence imaging (if a fluorescent dye was used), or other relevant downstream applications.
Caption: Workflow for the tetrazine-TCO bioorthogonal click reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Tetrazine-Ph-NHCO-PEG4-NH-Boc in Live Cell Imaging
Introduction
Bioorthogonal chemistry has transformed the study of biological processes in living systems by enabling the specific labeling of biomolecules in their native environment. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is characterized by exceptionally fast kinetics, high specificity, and the ability to proceed in complex biological media without interfering with native cellular processes.[1][3]
Tetrazine-Ph-NHCO-PEG4-NH-Boc is a versatile chemical tool designed for bioorthogonal labeling applications. It features a tetrazine moiety for the iEDDA reaction, a PEG4 linker to enhance solubility and provide spatial separation, and a Boc-protected amine. The terminal tert-butyloxycarbonyl (Boc) protecting group allows for the controlled, site-specific conjugation of this linker to a molecule of interest (e.g., a protein, antibody, or small molecule) following deprotection. This two-step approach enables the creation of custom probes for a wide range of live cell imaging experiments.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in live cell imaging, from initial deprotection and conjugation to final image acquisition and analysis.
Principle of the Method
The use of this compound in live cell imaging involves a multi-step process that leverages the principles of bioorthogonal chemistry. The overall strategy is to first introduce a trans-cyclooctene (TCO)-modified biomolecule into a live cell system and then detect it with a custom probe synthesized from the this compound linker.
The key steps are:
-
Deprotection of the Boc Group: The terminal amine of the PEG linker is protected by a Boc group, which must be removed to enable conjugation. This is typically achieved under acidic conditions, yielding a reactive primary amine.
-
Conjugation to a Molecule of Interest: The deprotected tetrazine linker, now possessing a free amine, is covalently attached to a biomolecule of interest (e.g., an antibody, a small molecule ligand, or a fluorescent dye). This creates a custom tetrazine-functionalized probe.
-
Introduction of TCO into Live Cells: The complementary reactive partner, a TCO-modified molecule, is introduced into the live cells. This can be achieved through genetic encoding of TCO-containing unnatural amino acids into a protein of interest, metabolic labeling, or the use of TCO-modified ligands that bind to specific cellular targets.
-
Bioorthogonal Labeling and Imaging: The custom tetrazine probe is added to the TCO-labeled cells. The tetrazine and TCO groups undergo a rapid and specific iEDDA reaction, forming a stable covalent bond.[1] If the tetrazine probe is conjugated to a fluorophore, the labeled target can be visualized using fluorescence microscopy. Many tetrazine-fluorophore conjugates are "fluorogenic," meaning their fluorescence is quenched until the reaction with TCO occurs, leading to a significant increase in signal and a low background, which is ideal for no-wash live cell imaging.[3][4][5][6]
Data Presentation
The efficiency of tetrazine-based live cell imaging is dependent on several quantitative parameters. The following table summarizes key data for typical tetrazine-TCO reactions and labeling conditions.
| Parameter | Typical Value Range | Significance | References |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Determines the speed of the bioorthogonal reaction. Higher values allow for faster labeling at lower concentrations. | [1] |
| Fluorogenic Turn-On Ratio | 10 to >400-fold | The ratio of fluorescence intensity after reaction with TCO to before. High turn-on ratios reduce background and enable no-wash imaging. | [3][6] |
| Labeling Concentration | 100 nM - 10 µM | The concentration of the tetrazine probe used for labeling. Optimal concentration depends on the target abundance and reaction kinetics. | [4][7] |
| Incubation Time | 5 - 60 minutes | The time required for the tetrazine probe to react with the TCO-labeled target. Faster kinetics allow for shorter incubation times. | [4][7] |
| Cell Viability | >95% | Tetrazine-TCO ligation is generally considered non-toxic and biocompatible, with minimal impact on cell health. | [8][9] |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Argon or nitrogen gas
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mg/mL).
-
Add TFA to the solution (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected product, Tetrazine-Ph-NHCO-PEG4-NH₂.
-
Confirm the identity and purity of the product using LC-MS and NMR.
Protocol 2: Conjugation to a Fluorophore with an NHS Ester
This protocol describes the conjugation of the deprotected tetrazine linker to a fluorophore activated as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Deprotected Tetrazine-Ph-NHCO-PEG4-NH₂
-
Fluorophore-NHS ester (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Dissolve the deprotected tetrazine linker in anhydrous DMF or DMSO.
-
Add the Fluorophore-NHS ester to the solution in a 1:1 to 1:1.2 molar ratio (linker:fluorophore).
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, purify the resulting tetrazine-fluorophore conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 3: Live Cell Imaging
This protocol outlines the general procedure for labeling and imaging live cells using a custom tetrazine-fluorophore probe.
Materials:
-
Live cells expressing a TCO-modified protein of interest
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
Live cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)
-
Tetrazine-fluorophore conjugate (from Protocol 2)
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Seed the cells expressing the TCO-modified target onto glass-bottom imaging dishes and grow to 60-80% confluency.
-
Washing: Gently wash the cells twice with pre-warmed live cell imaging buffer to remove serum and phenol red from the culture medium.
-
Labeling: Prepare a solution of the tetrazine-fluorophore conjugate in live cell imaging buffer at the desired final concentration (e.g., 1-5 µM). Add this solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the environmental chamber. For fluorogenic probes, a wash step may not be necessary. If background is high, gently wash the cells once with fresh imaging buffer.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Acquire images over time to observe dynamic processes.
Visualizations
Caption: A flowchart of the experimental workflow, from probe synthesis to live cell imaging.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between the tetrazine probe and a TCO-modified biomolecule.
Caption: A simplified diagram of the EGFR signaling pathway, illustrating how a TCO-modified receptor can be targeted for imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Light-activated tetrazines enable live-cell spatiotemporal control of bioorthogonal reactions | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes: Step-by-Step Guide for Boc Deprotection of Tetrazine Linkers
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules like tetrazine linkers used in bioconjugation and antibody-drug conjugates (ADCs).[1][2] Tetrazine linkers facilitate highly specific and rapid bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] The removal of the Boc group (deprotection) is a critical step to unmask the reactive amine functionality, allowing for subsequent conjugation to biomolecules or other payloads. This guide provides a detailed protocol for the acidic cleavage of the Boc group from tetrazine linkers, ensuring the integrity of the tetrazine core is maintained.
Principle of Boc Deprotection
The Boc group is stable under many synthetic conditions but is readily cleaved under strong acidic conditions.[5][6] The most common reagent for this transformation is Trifluoroacetic Acid (TFA), often used in a solution with a chlorinated solvent like dichloromethane (B109758) (DCM).[1][7] The mechanism involves the protonation of the carbamate (B1207046) oxygen by TFA, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine as a TFA salt and carbon dioxide gas.[1][5][8]
Tetrazine Stability Considerations
The tetrazine core is generally stable under the acidic conditions required for Boc removal.[9] However, tetrazines can be sensitive to certain nucleophiles and reducing agents.[9] Therefore, the choice of deprotection conditions and subsequent work-up procedures is crucial to avoid degradation of the tetrazine ring. For instance, Fmoc-based deprotection strategies, which use nucleophilic bases like piperidine, are generally incompatible with tetrazine moieties.[9] The use of strong, non-nucleophilic acids like TFA is ideal for preserving the tetrazine structure.
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a Tetrazine Linker using TFA/DCM
This protocol describes a general procedure for removing the Boc protecting group from a tetrazine linker.
Materials and Reagents:
-
Boc-protected tetrazine linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
-
High-vacuum pump
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F254)
-
LC-MS for reaction monitoring
Procedure:
-
Preparation: Dissolve the Boc-protected tetrazine linker in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas.
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution. The final concentration of TFA can range from 20% to 50% (v/v). A common starting point is a 1:1 mixture of TFA and DCM.[7] For sensitive substrates, the reaction can be cooled to 0°C before adding TFA.[7]
-
Reaction: Allow the reaction to stir at room temperature (or 0°C to room temperature). The reaction is typically complete within 1 to 4 hours.[7]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A successful reaction will show the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The boiling point of TFA is ~72°C, so it can be effectively removed under vacuum.[10]
-
To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene (B28343) or DCM several times.[10]
-
The resulting product is typically the TFA salt of the amine, which can often be used in the next step without further purification.
-
-
Purification (if necessary): If purification is required, the crude product can be purified by an appropriate method such as reverse-phase HPLC.
Data Presentation: Boc Deprotection Conditions
The following table summarizes various conditions reported in the literature for the Boc deprotection of different substrates, which can serve as a guideline for optimizing the deprotection of tetrazine linkers.
| Substrate Type | Reagent/Solvent | Temperature | Time | Notes |
| General N-Boc Amine | 25% TFA in DCM | Room Temp. | 2 h | Volatiles removed in vacuo.[7] |
| General N-Boc Amine | 50% TFA in DCM | Room Temp. | 1 h | Solvents removed in vacuo.[7] |
| Peptide on Resin | 55% TFA in DCM | Room Temp. | 30 min | Found to be more efficient than 100% TFA for solid-phase synthesis.[11] |
| Peptide in Solution | TFA / CH₂Cl₂ (1:9) | 0°C to RT | Until completion | General procedure for deprotection in solution phase.[12] |
| N-Boc Sulfamide | Heteropolyacid in DCM | Room Temp. | 15-30 min | A mild alternative to strong acids.[13] |
| Protected Amine | 100% TFA | Room Temp. | 5 min | Can lead to incomplete deprotection on solid support due to poor resin swelling.[11] |
Visualizations
Caption: Workflow for Boc deprotection of tetrazine linkers.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for Tetrazine-Ph-NHCO-PEG4-NH-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These biopharmaceuticals combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload, connected by a chemical linker. The linker is a critical component, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release. Tetrazine-Ph-NHCO-PEG4-NH-Boc is a novel heterobifunctional linker that leverages bioorthogonal chemistry to facilitate the precise and efficient construction of ADCs with a defined drug-to-antibody ratio (DAR).
This linker incorporates a tetrazine moiety, which participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) functional group. This "click chemistry" reaction is exceptionally fast and proceeds under mild, physiological conditions, making it ideal for bioconjugation. The phenyl group enhances the stability of the tetrazine, while the polyethylene (B3416737) glycol (PEG4) spacer improves hydrophilicity, reduces aggregation, and can enhance the pharmacokinetic properties of the resulting ADC. The Boc-protected amine provides a handle for the attachment of a cytotoxic payload. These application notes provide detailed protocols for the use of this compound in the development of ADCs.
Key Features of this compound
-
Bioorthogonal Reactivity: The tetrazine group reacts specifically and rapidly with TCO-modified molecules.
-
Enhanced Stability: The phenyl-substituted tetrazine offers greater stability compared to some other tetrazine derivatives.
-
Improved Pharmacokinetics: The hydrophilic PEG4 spacer can improve the solubility and in vivo half-life of the ADC.
-
Controlled Conjugation: Enables the production of homogeneous ADCs with a precise drug-to-antibody ratio (DAR).
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of tetrazine-based linkers in ADC development. While specific data for this compound is emerging, the provided data for structurally similar compounds offer valuable insights.
| Parameter | Value | Significance | Reference |
| Second-Order Rate Constant (k₂) of Phenyl-Tetrazine with TCO | ~10³ - 10⁴ M⁻¹s⁻¹ | Indicates a very fast reaction rate, allowing for efficient conjugation at low concentrations. | [1][2] |
| Stability of Dihydropyridazine Linkage in Serum | > 5 days at 37°C | Demonstrates high stability of the linkage formed after the click reaction, minimizing premature drug release. | [3] |
| Typical IC₅₀ of Tetrazine-linked MMAE ADCs | 10 - 100 ng/mL | Shows potent in vitro cytotoxicity against antigen-positive cancer cell lines. | [4] |
Experimental Protocols
Protocol 1: Preparation of a TCO-Modified Cytotoxic Payload
This protocol describes the modification of a cytotoxic payload containing a primary amine with a TCO-NHS ester.
Materials:
-
Cytotoxic payload with a primary amine (e.g., MMAE)
-
TCO-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the cytotoxic payload in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of TCO-PEG-NHS ester to the payload solution.
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the TCO-modified payload using reverse-phase HPLC.
-
Lyophilize the purified product and store it at -20°C under an inert atmosphere.
Protocol 2: Two-Step Antibody-Drug Conjugation Workflow
This workflow first involves the modification of the antibody with the this compound linker, followed by the bioorthogonal reaction with the TCO-modified payload.
Caption: Two-step workflow for ADC synthesis.
A. Antibody Modification with this compound:
-
Boc Deprotection: Dissolve this compound in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and stir for 1 hour at room temperature. Remove the solvent under vacuum to yield the deprotected linker.
-
NHS Ester Activation: Dissolve the deprotected linker in anhydrous DMF. Add 1.2 equivalents of N,N'-Disuccinimidyl carbonate (DSC) and 1.5 equivalents of DIPEA. Stir for 2 hours at room temperature to form the NHS ester.
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4).
-
Conjugation: Add the activated tetrazine-linker solution to the antibody solution at a molar ratio of 5:1 to 20:1 (linker:antibody). The exact ratio should be optimized to achieve the desired DAR.
-
Reaction: Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) using an appropriate desalting column, exchanging the buffer to PBS.
B. Bioorthogonal Ligation to TCO-Modified Payload:
-
Reaction Setup: To the purified tetrazine-modified antibody, add the TCO-modified payload (from Protocol 1) at a molar excess of 1.5 to 3 equivalents per tetrazine moiety on the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color.
-
Purification: Purify the final ADC using SEC to remove unreacted payload and byproducts. Hydrophobic interaction chromatography (HIC) can also be used for further purification and characterization of different DAR species.
Protocol 3: Characterization of the ADC
A. Drug-to-Antibody Ratio (DAR) Determination by LC-MS:
Caption: Workflow for DAR determination by LC-MS.
-
Sample Preparation: The ADC sample may be analyzed intact, or after deglycosylation with PNGase F and/or reduction of disulfide bonds with DTT to separate light and heavy chains.
-
LC-MS Analysis: Inject the prepared sample onto a reverse-phase or size-exclusion column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the masses of the different drug-loaded antibody species.
-
DAR Calculation: Calculate the average DAR by a weighted average of the different DAR species observed in the mass spectrum.
B. In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the cell viability against the logarithm of the ADC concentration.
C. Bystander Effect Assay:
-
Co-culture Setup: Seed a mixture of antigen-positive cells and antigen-negative cells (engineered to express a fluorescent protein like GFP) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Fluorescence Measurement: Measure the fluorescence of the GFP-expressing antigen-negative cells to determine their viability. A decrease in fluorescence indicates a bystander killing effect.
Signaling Pathway
ADCs constructed with tubulin inhibitors, a common class of payloads, exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: ADC mechanism of action.
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via endocytosis. Inside the cell, the payload is released from the antibody within the lysosome. If the payload is a tubulin inhibitor, it will bind to tubulin, preventing the polymerization of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 6. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
Application Notes: Site-Specific Peptide Modification Using Tetrazine-Ph-NHCO-PEG4-NH-Boc
Introduction
Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. It enables the precise attachment of various molecular entities—such as fluorophores, radiolabels, or therapeutic payloads—to a peptide backbone. Among the most powerful methods for this purpose is the bioorthogonal reaction between a tetrazine and a strained alkene, typically a trans-cyclooctene (B1233481) (TCO). This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is characterized by exceptionally fast kinetics and high specificity, allowing it to proceed efficiently in complex biological environments without interfering with native cellular processes.[1][2][3]
The reagent Tetrazine-Ph-NHCO-PEG4-NH-Boc is a heterobifunctional linker designed to leverage this powerful chemistry. It features a tetrazine moiety for rapid reaction with a TCO-modified peptide, a hydrophilic PEG4 spacer to enhance solubility, and a Boc-protected amine for further functionalization after deprotection.[4][5] This makes it a versatile tool for a wide range of applications, from constructing Proteolysis Targeting Chimeras (PROTACs) to developing novel imaging agents.[6][7]
Core Chemistry: The Tetrazine-TCO Ligation
The reaction proceeds via a [4+2] cycloaddition between the electron-poor tetrazine and the strained, electron-rich TCO. This forms an unstable dihydropyridazine (B8628806) intermediate which rapidly eliminates nitrogen gas (N₂) to yield a stable pyridazine (B1198779) product.[8][9] This ligation is notable for being catalyst-free and proceeding rapidly under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[4][10]
Caption: Reaction scheme of the inverse-electron-demand Diels-Alder ligation.
Key Applications
-
PROTAC Synthesis: The linker is widely used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[6][7] The deprotected amine can be conjugated to a ligand for an E3 ubiquitin ligase, while the tetrazine end reacts with a TCO-modified ligand for the target protein.
-
PET Imaging and Radiopharmaceuticals: The rapid kinetics of the tetrazine ligation are highly advantageous for labeling peptides with short-lived radioisotopes like Fluorine-18 for Positron Emission Tomography (PET).[11][12] This allows for high-yield radiolabeling in minimal time.[11]
-
Fluorescent Labeling: For cellular imaging and tracking, the linker can be used to attach fluorescent dyes to peptides, enabling visualization of their localization and interactions within living cells.[4][13]
-
Peptide-Drug Conjugates (PDCs): Similar to antibody-drug conjugates, peptides can be used to deliver cytotoxic drugs to specific tissues or cells. This linker provides a stable and efficient means of attaching the therapeutic payload.
Quantitative Data
The performance of the tetrazine-TCO ligation is highly dependent on the specific structures of the tetrazine and the dienophile. The reaction is typically quantified by its second-order rate constant (k₂).
Table 1: Second-Order Rate Constants for Various Tetrazine-Alkene Reactions
| Tetrazine Derivative | Reaction Partner | k₂ (M⁻¹s⁻¹) | Conditions | Source |
|---|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 MeOH:water | [3][12] |
| H-phenyl-Tz scaffold | TCO-PEG₄ | >39,000 | DPBS, 37°C | [14] |
| bis(pyridyl)-Tz scaffold | TCO-PEG₄ | >50,000 | DPBS, 37°C | [14] |
| Tetrazine-amino acid | 5-norbornene-2-carboxylic acid | 1.339 ± 0.003 | Water | [13] |
| Unsymmetric tetrazine | Thiol | 2.6 - 24.8 | Aqueous buffer |[15] |
Table 2: Example Peptide Radiolabeling Efficiency
| Peptide | Labeling Reagent | Concentration | Reaction Time | Labeling Yield | Source |
|---|
| Tetrazine-RGD conjugate | ¹⁸F-trans-cyclooctene | 78 µM (peptide), 5 µM (¹⁸F-TCO) | 5 minutes | >90% |[11] |
Experimental Protocols
This section provides a general protocol for the site-specific labeling of a TCO-modified peptide with this compound.
Caption: General experimental workflow for peptide labeling via tetrazine ligation.
Protocol 1: Site-Specific Peptide Labeling
1. Materials and Reagents
-
TCO-functionalized peptide
-
This compound (or its deprotected amine form)
-
Solvents: Anhydrous Dichloromethane (DCM), Trifluoroacetic acid (TFA), Dimethylformamide (DMF), Acetonitrile (ACN), Water (HPLC-grade)
-
Buffers: Sodium Acetate (NaOAc) buffer (e.g., 20 mM, pH ~7.0), Phosphate-Buffered Saline (PBS)
-
Solid Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18)
-
Trifluoroacetic acid (TFA) for Boc deprotection and HPLC mobile phase
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., ESI-MS)
-
Lyophilizer
-
Vortex mixer and centrifuge
-
pH meter
3. Boc-Group Deprotection (if starting with the Boc-protected linker)
-
NOTE: This step is only necessary if the primary amine of the linker needs to be functionalized before conjugation to the peptide. If the final product is intended to have a free amine, perform this step after the tetrazine-TCO ligation.
-
Dissolve this compound in a solution of 50% TFA in DCM.
-
Incubate at room temperature for 30-60 minutes. Tetrazine stability in TFA/DCM can be variable, so prolonged exposure should be avoided.[13][16]
-
Remove the solvent under a stream of nitrogen and co-evaporate with DCM multiple times to remove residual TFA.
-
The resulting deprotected linker (Tetrazine-Ph-NHCO-PEG4-NH₂) can be used directly or after purification.
-
4. Peptide Conjugation Reaction
-
Prepare a stock solution of the TCO-modified peptide in a suitable aqueous buffer (e.g., 20 mM NaOAc or PBS). A typical starting concentration is around 20-50 µM.[2]
-
Prepare a stock solution of the tetrazine linker in a compatible solvent like DMSO or DMF.
-
In a microcentrifuge tube, combine the TCO-peptide solution with the tetrazine linker. A slight molar excess of the tetrazine (e.g., 1.5 to 2 equivalents) is often used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature. Reaction times can vary from 15 minutes to 4 hours, depending on the concentrations and the specific tetrazine reactivity.[2]
-
Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS or analytical HPLC. Look for the disappearance of the TCO-peptide peak and the appearance of a new peak corresponding to the mass of the final conjugate.[2]
5. Purification of the Peptide Conjugate
-
Once the reaction is complete, the crude mixture can be purified.
-
For small-scale reactions: Use a Solid Phase Extraction (SPE) C18 cartridge to remove excess tetrazine reagent and salts.
-
Condition the cartridge with ACN, followed by equilibration with aqueous buffer (e.g., 0.1% TFA in water).
-
Load the reaction mixture.
-
Wash with the aqueous buffer to remove hydrophilic impurities.
-
Elute the peptide conjugate with a higher concentration of organic solvent (e.g., 50-80% ACN in water with 0.1% TFA).
-
-
For higher purity: Use reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Use a gradient of water/ACN containing 0.1% TFA.
-
Collect fractions corresponding to the product peak.
-
6. Characterization and Storage
-
Confirm the identity and purity of the final conjugate using ESI-MS to verify the expected molecular weight.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Store the lyophilized peptide conjugate at -20°C or -80°C, protected from light and moisture.
References
- 1. Site-specific labeling of proteins and peptides with trans-cyclooctene containing handles capable of tetrazine ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrazine-PEG4-amino-Boc - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Tetrazine-PEG6-amino-Boc - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Tetrazine-Ph-NHCO-PEG4-NH-Boc in Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of bioorthogonal chemistry, enabling rapid and specific covalent bond formation in complex biological environments. This powerful ligation chemistry occurs between an electron-deficient diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile, most notably a strained trans-cyclooctene (B1233481) (TCO). The reaction is characterized by exceptionally fast kinetics, high specificity, and the absence of a need for catalysts, making it an ideal tool for bioconjugation, live-cell imaging, and the construction of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]
Tetrazine-Ph-NHCO-PEG4-NH-Boc is a heterobifunctional linker that leverages the advantages of the IEDDA reaction. It features a tetrazine moiety for highly efficient "click" reactions with TCO-modified molecules, a phenyl group that can influence reactivity, a hydrophilic PEG4 spacer to enhance aqueous solubility and reduce steric hindrance, and a Boc-protected amine for subsequent functionalization after deprotection. This reagent is particularly valuable in the development of PROTACs and other targeted therapeutics.[3][4][5]
Core Principles of the Tetrazine-TCO IEDDA Reaction
The IEDDA reaction between a tetrazine and a trans-cyclooctene is a two-step process:
-
[4+2] Cycloaddition: The electron-deficient tetrazine ring (the diene) rapidly reacts with the strained, electron-rich TCO (the dienophile) to form an unstable bicyclic intermediate.
-
Retro-Diels-Alder: This intermediate immediately undergoes a retro-Diels-Alder reaction, releasing a stable dinitrogen molecule (N₂) and forming a stable dihydropyridazine (B8628806) product. This irreversible step drives the reaction to completion.[3]
The reaction's speed and specificity allow for efficient conjugation even at low reactant concentrations, a common scenario when working with sensitive biomolecules.[6] The only byproduct is nitrogen gas, highlighting the reaction's biocompatibility.[3]
Applications
The unique characteristics of this compound make it suitable for a range of applications in research and drug development:
-
PROTAC Synthesis: This linker is designed for the modular construction of PROTACs.[3][4][5] The tetrazine can be reacted with a TCO-modified warhead for a target protein of interest, and the deprotected amine can be coupled to an E3 ligase ligand.
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic payloads to antibodies. An antibody can be functionalized with a TCO group, which then readily reacts with the tetrazine linker carrying a drug molecule. The PEG spacer can help to improve the ADC's pharmacokinetic properties.
-
Live Cell Imaging and Labeling: Biomolecules within living cells can be tagged with TCO and subsequently labeled with a tetrazine-functionalized probe (e.g., a fluorophore) for visualization and tracking.
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for applications such as biosensors and microarrays.
Data Presentation
| Tetrazine Derivative | Dienophile | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene | 9:1 Methanol/Water | ~2000 |
| Methyltetrazine | trans-cyclooctene | 9:1 Methanol/Water | ~2000 |
| Phenyl-tetrazine derivatives | trans-cyclooctene | Aqueous Media | 1 - 1000 (estimated range) |
| General Tetrazine-TCO | Aqueous Media | up to 1 x 10⁶ |
Note: The exact reaction rates for this compound should be determined empirically for the specific application and conditions.
Experimental Protocols
The following are generalized protocols for the use of this compound. It is crucial to optimize these protocols for your specific biomolecules and experimental setup.
Protocol 1: General Procedure for Bioconjugation to a TCO-Modified Protein
This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2 - 7.5
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Reaction Setup: In a microcentrifuge tube, add the TCO-modified protein solution.
-
Addition of Tetrazine: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[6] For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, or by following the decrease in the tetrazine's absorbance peak between 510 and 550 nm.
-
Purification: Remove the excess, unreacted tetrazine reagent using a desalting column, dialysis, or size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C.
Visualizations
Experimental Workflow for Protein Conjugation
Caption: Workflow for the IEDDA conjugation of a TCO-protein with the tetrazine linker.
Protocol 2: Two-Step Synthesis of a PROTAC Molecule
This protocol outlines a general strategy for synthesizing a PROTAC using this compound, where the target-binding ligand is first attached via the IEDDA reaction, followed by deprotection and coupling of the E3 ligase ligand.
Step 2A: IEDDA Reaction with TCO-modified Target Ligand
Materials:
-
TCO-modified target protein ligand (Warhead-TCO)
-
This compound
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve Reagents: Dissolve the Warhead-TCO (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Purification: Purify the crude product (Warhead-IEDDA-Linker-Boc) by flash column chromatography or preparative HPLC.
Step 2B: Boc Deprotection and E3 Ligase Ligand Coupling
Materials:
-
Warhead-IEDDA-Linker-Boc from Step 2A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-acid)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Boc Deprotection: Dissolve the product from Step 2A in a solution of TFA in DCM (e.g., 20-50% v/v). Stir at room temperature for 1-2 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Amide Coupling: Dissolve the deprotected amine intermediate and the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add Coupling Reagents: Add the coupling agents (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup and Purification: Upon completion, perform an appropriate aqueous workup and purify the final PROTAC molecule by flash column chromatography or preparative HPLC.
Visualizations
Logical Workflow for PROTAC Synthesis
Caption: A two-step synthetic workflow for PROTAC development using the tetrazine linker.
References
Application Notes and Protocols for Bioconjugation of Oligonucleotides with PEGylated Tetrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of oligonucleotides with PEGylated tetrazines. This powerful combination of molecules leverages the biocompatibility and pharmacokinetic benefits of polyethylene (B3416737) glycol (PEG) with the highly efficient and specific bioorthogonal ligation chemistry of tetrazines. The resulting conjugates are valuable tools in a wide range of applications, including targeted drug delivery, in vivo imaging, and diagnostics.
The core of this methodology lies in the inverse-electron-demand Diels-Alder cycloaddition reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This "click chemistry" reaction is known for its exceptionally fast kinetics, high specificity, and ability to proceed in aqueous environments at physiological conditions without the need for a catalyst.[1][3]
Key Applications:
-
Pretargeted Imaging: In techniques like Positron Emission Tomography (PET), an antibody or other targeting moiety conjugated to a TCO-modified oligonucleotide can be administered first.[4][5] After localization and clearance of the unbound conjugate, a radiolabeled PEGylated tetrazine can be introduced, which rapidly binds to the TCO, allowing for high-contrast imaging.[4][5]
-
Therapeutic Delivery: PEGylation of oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), can improve their pharmacokinetic profile by increasing solubility, stability, and circulation time.[6][7][] The tetrazine moiety allows for subsequent "clickable" attachment of targeting ligands or other functional molecules.
-
Diagnostic Assays: The high specificity and fluorogenic potential of some tetrazine ligations make these conjugates suitable for developing sensitive and rapid nucleic acid detection assays.[9]
Quantitative Data Summary
The efficiency of the bioconjugation process is critical. The following table summarizes typical reaction parameters and outcomes based on available literature for similar bioconjugation reactions.
| Parameter | Value/Range | Remarks |
| Reaction Kinetics (k₂) | ~1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹ | The reaction between tetrazine and TCO is exceptionally fast, with the rate being one of the highest in bioorthogonal chemistry.[1] |
| Reaction Time | 5 minutes to 4 hours | The reaction often proceeds to completion within minutes at low micromolar concentrations.[4][10] Longer times may be used to ensure high yield. |
| pH Range | 6.0 - 9.0 | The ligation is efficient across a broad physiological pH range.[1] |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperatures. |
| Conjugation Efficiency | >90% | With optimized conditions, near-quantitative conjugation can be achieved.[4] |
| Final Yield (Post-Purification) | 75-91% | The final yield of the purified conjugate can be high, depending on the purification method.[1][5] |
Experimental Protocols
This section provides detailed protocols for the key steps in the bioconjugation of an amine-modified oligonucleotide with a PEGylated tetrazine-NHS ester.
Diagram of the Experimental Workflow
References
- 1. broadpharm.com [broadpharm.com]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-tans-cyclooctene ligation for the rapid construction of integrin αvβ3 targeted PET tracer based on a cyclic RGD peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG-Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 7. Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid oligonucleotide-templated fluorogenic tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrazine-Ph-NHCO-PEG4-NH-Boc in Hydrogel Formation for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are crucial biomaterials in tissue engineering and regenerative medicine due to their high water content, biocompatibility, and tunable mechanical properties that can mimic the native extracellular matrix (ECM). The formation of stable and biocompatible hydrogel networks under physiological conditions is paramount for applications involving cell encapsulation and delivery. Bioorthogonal click chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes (e.g., norbornene or trans-cyclooctene), offers a powerful tool for hydrogel fabrication. This chemistry is characterized by its rapid reaction kinetics, high specificity, and biocompatibility, as it proceeds efficiently in aqueous environments without the need for cytotoxic catalysts.
The molecule, Tetrazine-Ph-NHCO-PEG4-NH-Boc , is a heterobifunctional linker designed to leverage this advanced crosslinking chemistry. It features a tetrazine moiety for iEDDA cycloaddition and a Boc-protected amine, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. This structure allows for a two-stage functionalization strategy. Initially, the linker can be conjugated to a biopolymer backbone via its (deprotected) amine, introducing the tetrazine group. Subsequently, the Boc-protected amine can be deprotected post-gelation to allow for the attachment of bioactive molecules, such as peptides or growth factors. This enables the creation of highly customized and functional hydrogel microenvironments for tissue engineering applications.
These application notes provide a comprehensive guide to utilizing this compound for the development of advanced hydrogel systems.
Application 1: Functionalization of Biopolymers for Bioorthogonal Hydrogel Formation
The primary application of this compound is to introduce tetrazine functionalities onto biopolymers rich in carboxylic acid groups, such as hyaluronic acid (HA) or gelatin. This is typically achieved through a carbodiimide-mediated coupling reaction (e.g., using EDC and NHS) that forms a stable amide bond between the biopolymer and the amine group of the linker (after deprotection of the Boc group, or by using a variant of the linker with a free amine). The resulting tetrazine-functionalized biopolymer can then be crosslinked with a polymer bearing a complementary dienophile, such as norbornene-modified gelatin or HA, to form a hydrogel.
Experimental Protocol: Synthesis of Tetrazine-Modified Gelatin (Gel-Tz)
This protocol describes the functionalization of gelatin with an amine-containing tetrazine linker.
Materials:
-
Gelatin (Type A or B)
-
Tetrazine-Ph-NHCO-PEG4-NH2 (deprotected form of the subject molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Dissolve gelatin in MES buffer at a concentration of 1% (w/v) by stirring at 40°C until fully dissolved.
-
Allow the gelatin solution to cool to room temperature.
-
Add EDC and NHS to the gelatin solution. The molar ratio of EDC/NHS to the carboxylic acid groups on gelatin can be varied to control the degree of substitution. A common starting ratio is 2:1 (EDC:NHS) and a 5-fold molar excess of EDC relative to the desired degree of tetrazine conjugation.
-
Stir the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Dissolve the Tetrazine-Ph-NHCO-PEG4-NH2 in a small amount of MES buffer and add it to the activated gelatin solution.
-
Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or by proceeding directly to dialysis.
-
Transfer the reaction mixture to a dialysis tube and dialyze against DI water for 3-5 days, changing the water frequently to remove unreacted reagents.
-
Freeze the purified Gel-Tz solution and lyophilize to obtain a dry powder.
-
The degree of functionalization can be determined using techniques such as 1H NMR spectroscopy by comparing the integral of the tetrazine protons to that of the gelatin backbone.
Application 2: Bioorthogonal Hydrogel Formation via Tetrazine-Norbornene Ligation
Once the biopolymer is functionalized with tetrazine groups, it can be used to form a hydrogel by mixing it with a polymer functionalized with norbornene groups (e.g., Norbornene-modified Gelatin, Gel-Nb). The iEDDA reaction between tetrazine and norbornene is rapid and forms a stable covalent bond, leading to gelation.
Experimental Protocol: Formation of Gel-Tz/Gel-Nb Hydrogel
Materials:
-
Lyophilized Gel-Tz (prepared as in Application 1)
-
Lyophilized Gel-Nb (can be synthesized using a similar EDC/NHS chemistry with a norbornene-amine)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Vortex mixer
-
Incubator at 37°C
Procedure:
-
Prepare stock solutions of Gel-Tz and Gel-Nb in PBS at the desired concentrations (e.g., 2-10% w/v). Warm the solutions to 37°C to ensure complete dissolution.
-
To form the hydrogel, mix equal volumes of the Gel-Tz and Gel-Nb solutions in a microcentrifuge tube or a mold.
-
Briefly vortex or pipette up and down to ensure homogeneous mixing.
-
The mixture will start to gel. The gelation time can be monitored by visual inspection (inverting the tube) or by rheometry.
-
For cell encapsulation, resuspend the cells in the Gel-Nb solution before mixing with the Gel-Tz solution.
-
Incubate the hydrogel at 37°C for a specified time (e.g., 30-60 minutes) to ensure complete crosslinking.
Application 3: Post-Gelation Modification for Biofunctionalization
The Boc-protected amine on the incorporated linker provides a latent functional group for post-gelation modification. After the hydrogel is formed, the Boc group can be removed under acidic conditions, exposing a primary amine. This amine can then be used to conjugate bioactive molecules containing an amine-reactive group (e.g., NHS-ester).
Experimental Protocol: Post-Gelation Functionalization with an RGD Peptide
Materials:
-
Pre-formed Gel-Tz/Gel-Nb hydrogel containing the Boc-protected amine linker.
-
Trifluoroacetic acid (TFA) solution (e.g., 50% in dichloromethane (B109758) for non-aqueous deprotection, or a milder acidic buffer for aqueous conditions if the hydrogel is stable).
-
PBS (pH 7.4)
-
RGD peptide with an NHS-ester functional group (e.g., NHS-RGD).
-
Amine-free buffer (e.g., HEPES or borate (B1201080) buffer, pH 8.0-8.5).
Procedure:
-
Immerse the hydrogel in a suitable deprotection solution to remove the Boc group. The conditions (time, temperature, solvent) will need to be optimized to ensure efficient deprotection without damaging the hydrogel structure.
-
After deprotection, wash the hydrogel extensively with PBS to remove the deprotection reagent and byproducts.
-
Prepare a solution of the NHS-RGD peptide in an amine-free buffer at a desired concentration.
-
Immerse the hydrogel in the peptide solution and incubate for 2-4 hours at room temperature to allow for conjugation to the newly exposed amines.
-
Wash the hydrogel thoroughly with PBS to remove any unreacted peptide.
-
The functionalized hydrogel is now ready for cell culture or other downstream applications.
Quantitative Data Summary
The mechanical properties and gelation kinetics of tetrazine-crosslinked hydrogels can be tuned by varying parameters such as polymer concentration, degree of functionalization, and the stoichiometric ratio of tetrazine to norbornene groups. The following tables summarize representative data from the literature for similar hydrogel systems.
| Hydrogel System | Polymer Concentration (w/v) | Tetrazine:Norbornene Ratio | Gelation Time (minutes) | Storage Modulus (G') (kPa) |
| PEG-Tz / PEG-Nb | 7.5% | 1:1 | ~30 | 7.3 ± 1.3 |
| Gel-Tz / Gel-Nb | 4% | 1:1 | ~5 | ~4.0 |
| HA-Tz / HA-Nb | 2% | 1:1 | 1-5 | 5-30 |
| Alginate-Tz / Alginate-Nb | 4% | 1:1 | >60 | ~15 |
Note: These values are illustrative and can vary significantly based on the specific molecular weight of the polymers, degree of substitution, and experimental conditions.
| Biocompatibility Assay | Cell Type | Hydrogel System | Result |
| Live/Dead Staining | Human Mesenchymal Stem Cells (hMSCs) | PEG-Tz / Peptide-Nb | High cell viability post-encapsulation |
| Cell Spreading | hMSCs | Gel-Tz / Gel-Nb | Stiffness-dependent cell spreading |
| In vivo implantation | - | Alginate-Tz / Alginate-Nb | Minimally inflammatory, stable for months |
Visualizations
Experimental Workflow for Hydrogel Formation and Functionalization
Caption: Workflow for creating a biofunctionalized hydrogel.
Signaling Pathway Analogy: Modular Hydrogel Design
Caption: Modular design of hydrogels to direct cell fate.
Conclusion
This compound is a versatile molecular tool that facilitates the creation of advanced, biofunctional hydrogels for tissue engineering. By enabling the straightforward introduction of tetrazine moieties onto biopolymer backbones, it allows for the formation of hydrogels via the highly efficient and biocompatible tetrazine-norbornene click reaction. The inclusion of a Boc-protected amine provides a valuable handle for post-gelation modification, allowing for the precise incorporation of bioactive cues. This multi-stage approach to hydrogel design opens up numerous possibilities for creating customized microenvironments that can effectively guide cell behavior and promote tissue regeneration. The protocols and data presented here provide a foundation for researchers to explore the full potential of this technology in their specific applications.
Application Notes and Protocols: In Vivo Applications of Tetrazine Click Chemistry for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the field of drug delivery by enabling precise chemical reactions to occur within living organisms without interfering with native biochemical processes.[1][2] Among the repertoire of bioorthogonal reactions, the inverse electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO), stands out due to its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[3][4][5] This "click chemistry" has paved the way for innovative in vivo drug delivery strategies, offering unprecedented spatiotemporal control over drug activation and localization.[6][7]
These application notes provide a detailed overview of the in vivo applications of tetrazine click chemistry for drug delivery, focusing on two prominent strategies: pretargeting and "click-to-release" . We present key quantitative data, detailed experimental protocols derived from peer-reviewed literature, and visualizations to aid in the design and execution of in vivo studies.
Key Concepts and Strategies
Pretargeting Strategy
The pretargeting approach separates the targeting and therapeutic delivery steps.[8] First, a targeting moiety, such as a monoclonal antibody (mAb) modified with a dienophile (e.g., TCO), is administered.[9][10] This mAb-TCO conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from circulation. Subsequently, a small, rapidly clearing molecule carrying the therapeutic payload (e.g., a drug or radionuclide) conjugated to a tetrazine is administered.[9][11] The tetrazine-payload then rapidly "clicks" with the TCO-modified antibody at the target site, leading to localized delivery of the therapeutic agent while minimizing systemic toxicity.[8][9]
"Click-to-Release" Strategy
The "click-to-release" strategy utilizes the tetrazine ligation to trigger the cleavage of a linker and release a therapeutic agent from a caged, inactive prodrug form.[12][13] In this approach, a drug is conjugated to a dienophile (e.g., TCO) through a cleavable linker. This prodrug is administered and can be designed to accumulate at a target site. Upon systemic or local administration of a tetrazine-based activator, the click reaction occurs, leading to the elimination of the linker and the release of the active drug specifically at the desired location.[4][12] This strategy offers precise control over drug activation, reducing off-target effects.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies employing tetrazine click chemistry for drug delivery.
Table 1: In Vivo Reaction Kinetics and Biodistribution
| System Component | Animal Model | Second-Order Rate Constant (k₂) | Tumor Uptake (%ID/g) | Reference |
| 5B1-TCO + ¹⁷⁷Lu-DOTA-PEG₇-Tz | Pancreatic Cancer Mouse Xenograft | Not specified in vivo | 16.8 ± 3.9 at 120h | |
| TCO-modified Antibody + ¹⁸F-labeled Tetrazine | Tumor-bearing Mice | >50,000 M⁻¹s⁻¹ (in vitro) | Favorable target-to-background ratios at 1h | [14][15][16] |
| THIOMAB-TCO + ¹¹¹In-labeled Tetrazine | HER2+ Breast Cancer Mouse Model | Not specified in vivo | 2.6-fold higher in HER2+ vs. HER2- tumors | |
| TCO-Bisphosphonate + ⁹⁹mTc-HYNIC-Tetrazine | Mice | Not specified in vivo | Significant uptake in bone | [17] |
| Antibody-TCO + Tetrazine-ADC | ADC-resistant Tumor Models | Not specified in vivo | Enhanced ADC accumulation in tumors | [10][18] |
%ID/g: Percentage of Injected Dose per gram of tissue.
Table 2: Therapeutic Efficacy of Tetrazine-Mediated Drug Delivery
| Therapeutic Strategy | Drug/Payload | Animal Model | Therapeutic Outcome | Reference |
| Pretargeted Radioimmunotherapy | ¹⁷⁷Lu | Pancreatic Cancer Mouse Xenograft | Dose-dependent therapeutic response | [9] |
| "Click-to-Release" ADC | Monomethyl Auristatin E (MMAE) | Murine Tumor Models | Potent antitumor activity, near-quantitative ADC conversion at low tetrazine doses | [12][13] |
| "Click-to-Release" Prodrug | Doxorubicin | Human Sarcoma Mouse Model | Improved therapeutic benefits compared to clinical regimen | [4] |
| Antibody-ADC Click | Not Specified | ADC-eligible, -resistant, and -ineligible tumors | Outperformed conventional ADC monotherapy | [10][18] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
Protocol 1: Pretargeted Drug Delivery using Antibody-TCO and Tetrazine-Drug Conjugates
Objective: To achieve targeted delivery of a therapeutic agent to a tumor site using a two-step pretargeting approach.
Materials:
-
Tumor-bearing animal model (e.g., xenograft mice).
-
TCO-modified monoclonal antibody (mAb-TCO) specific to a tumor antigen.
-
Tetrazine-conjugated therapeutic agent (Tz-Drug).
-
Sterile PBS, pH 7.4.
-
Imaging modality suitable for the therapeutic agent (e.g., PET/SPECT for radiopharmaceuticals, fluorescence imaging for fluorescent drugs).
Procedure:
-
Preparation of Conjugates:
-
Synthesize or obtain mAb-TCO and Tz-Drug conjugates. Ensure high purity and characterize the degree of labeling.
-
-
Administration of mAb-TCO:
-
Administer the mAb-TCO conjugate to the tumor-bearing animals via an appropriate route (e.g., intravenous injection). The dosage will depend on the antibody and animal model (e.g., 200 µg of 5B1-TCO).[9]
-
-
Accumulation and Clearance Phase:
-
Allow a sufficient time interval (e.g., 24-72 hours) for the mAb-TCO to accumulate at the tumor site and for the unbound conjugate to clear from circulation.[9] This pre-targeting interval is crucial for minimizing off-target reactions.
-
-
Administration of Tz-Drug:
-
Administer the Tz-Drug conjugate. The molar ratio of Tz-Drug to mAb-TCO should be optimized (e.g., 1.5 molar equivalents).[9]
-
-
In Vivo Reaction and Biodistribution Analysis:
-
At various time points post-Tz-Drug administration (e.g., 4, 24, 72, 120 hours), perform in vivo imaging to monitor the biodistribution of the therapeutic agent.[9]
-
For detailed quantitative analysis, euthanize cohorts of animals at each time point, harvest tumors and major organs, and measure the amount of the therapeutic agent in each tissue.[9]
-
-
Therapeutic Efficacy Study:
Protocol 2: "Click-to-Release" Drug Activation
Objective: To achieve localized activation of a prodrug at a target site using a tetrazine trigger.
Materials:
-
Animal model with a localized target (e.g., tumor xenograft).
-
TCO-caged prodrug (TCO-Drug).
-
Tetrazine activator.
-
Formulation buffers.
-
Analytical methods to quantify the released drug and assess therapeutic effect (e.g., HPLC-MS, tumor volume measurements).
Procedure:
-
Preparation of Reagents:
-
Administration of TCO-Drug:
-
Administer the TCO-Drug to the animals. The administration route and dosage will depend on the pharmacokinetic properties of the prodrug.
-
-
Administration of Tetrazine Activator:
-
Drug Release and Pharmacokinetic Analysis:
-
At various time points after tetrazine administration, collect blood and tissue samples to quantify the concentration of the released active drug and the remaining prodrug.
-
-
Therapeutic Assessment:
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Pretargeting strategy workflow.
Caption: "Click-to-Release" mechanism.
Caption: General experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry | Semantic Scholar [semanticscholar.org]
- 17. A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry. Synthesis and Biodistribution Studies with Small Molecule trans-Cyclooctene Derivatives | PLOS One [journals.plos.org]
- 18. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
How to improve the yield of tetrazine bioconjugation reactions
Welcome to the technical support center for tetrazine bioconjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my bioconjugation yield unexpectedly low?
Low conjugation yields can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended. Key areas to investigate include the stability of your tetrazine and dienophile (e.g., TCO), the reaction conditions (pH, temperature, stoichiometry), and the purity of your starting materials.[1][2] For antibody conjugations, incomplete reduction of disulfide bonds prior to ligation can also be a major contributor to low yields.[1]
Q2: How can I tell if my tetrazine reagent has degraded?
A primary visual indicator of tetrazine degradation is the loss of its characteristic pink or red color.[3] This color is due to the tetrazine ring's unique electronic properties; when the ring is compromised, the color fades. Degradation can be accelerated by exposure to nucleophiles, harsh pH conditions (both acidic and basic), and prolonged exposure to light.[3] To confirm degradation, you can use UV-Vis spectrophotometry to monitor the disappearance of the tetrazine absorbance peak, which is typically between 510 and 550 nm.[1][4]
Q3: What is the optimal stoichiometry for the tetrazine-TCO reaction?
For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended.[5] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[5] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your system.[5] In some cases, a slight excess of one component can help drive the reaction to completion.[6]
Q4: How do pH and temperature affect the reaction yield?
The tetrazine-TCO ligation is robust and proceeds efficiently across a pH range of 6 to 9.[4][5] However, the stability of both the tetrazine and the dienophile can be pH-dependent.[2][7] For instance, some tetrazines may degrade in basic aqueous solutions.[7] The reaction is exceptionally fast and is often performed at room temperature (20-25°C) or physiological temperature (37°C).[2][5] For less reactive partners or to accelerate the reaction, incubating at 37°C or 40°C can be beneficial.[5]
Q5: Can the solvent choice impact the reaction?
Yes, the choice of solvent can influence the reaction rate.[2] While the reaction works well in a variety of aqueous buffers like PBS, some tetrazine reactions show higher rates in organic solvents like methanol (B129727) compared to acetonitrile.[2] For biomolecule conjugation, aqueous buffers are standard. If solubility is an issue, using PEGylated linkers on the tetrazine or TCO can enhance aqueous solubility.[6] When preparing stock solutions, anhydrous DMSO or DMF are commonly used.[5]
Troubleshooting Guide
Issue 1: Low or No Conjugation Product Observed
dot
Caption: Troubleshooting logic for low conjugation yield.
Possible Cause 1: Reactant Degradation
-
Tetrazine Instability: Tetrazines can degrade, especially when in solution for extended periods or exposed to light and certain buffer components.[2][3] Electron-withdrawing substituents, which increase reactivity, can sometimes decrease stability in aqueous media.[7][8]
-
Solution: Prepare tetrazine solutions fresh before use from a solid starting material.[3] Store solid tetrazine and solutions protected from light in amber vials or wrapped in foil.[3] Confirm integrity by checking for the characteristic pink/red color or by measuring its UV-Vis absorbance around 520-540 nm.[1][2]
-
Dienophile (e.g., TCO) Instability: TCO can undergo thiol-catalyzed isomerization to the less reactive cis-cyclooctene.[9]
-
Solution: Ensure the purity of your dienophile.[2] If working with thiol-containing molecules, consider the stability of your TCO under those conditions.
Possible Cause 2: Suboptimal Reaction Conditions
-
Incorrect Stoichiometry: An improper molar ratio of tetrazine to TCO can result in an incomplete reaction.[5]
-
Solution: Empirically optimize the molar ratio. Start with a 1.1 to 1.5-fold molar excess of the tetrazine.[5]
-
Incorrect pH: While the reaction is robust over a range of pH, the stability of your biomolecule or tetrazine may be compromised at non-optimal pH.[2][5]
-
Solution: Ensure the reaction buffer is within the pH 6-9 range.[4] A common choice is Phosphate-Buffered Saline (PBS) at pH 7.4.[5]
Possible Cause 3: Issues Specific to Antibody Conjugation
-
Incomplete Disulfide Reduction: When conjugating to antibodies via disulfide re-bridging, incomplete reduction of the target disulfide bonds results in fewer available thiol groups for reaction.[1]
-
Solution: Verify the completion of the reduction step by quantifying free thiols using Ellman's reagent.[1] You may need to optimize the concentration of the reducing agent (e.g., TCEP) and incubation time.[1]
-
Tetrazine Degradation by Reducing Agent: The reducing agent (e.g., TCEP or DTT) used to reduce disulfide bonds can degrade the tetrazine moiety.[1]
-
Solution: It is crucial to remove the excess reducing agent after the reduction step and before adding the tetrazine reagent. This can be achieved using a desalting column or buffer exchange via ultrafiltration.[1]
Data Presentation
Table 1: Reaction Kinetics for Common Tetrazine/Dienophile Pairs
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | 9:1 Methanol/Water |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| Methyl-substituted tetrazine | TCO | ~1,000 | Aqueous Media |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS, 37°C |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Various | TCO | 1,100 - 73,000 | DPBS, 37°C |
Data compiled from multiple sources. Actual rates will depend on specific experimental conditions.[6][10][11][12]
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Common Starting Point | Notes |
| pH | 6.0 - 9.0 | 7.4 (PBS) | Amine-free buffers are required for NHS ester reactions.[4][5] |
| Temperature | 4°C - 40°C | Room Temperature (20-25°C) | Can be increased to 37-40°C to accelerate the reaction.[5] |
| Duration | 30 - 120 minutes | 60 minutes | Can be extended (e.g., overnight at 4°C) for less reactive partners.[5] |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 | 1.1:1 | The optimal ratio should be determined empirically.[5] |
Experimental Protocols
Protocol 1: General Protein Labeling with TCO-NHS Ester
This protocol describes the introduction of a TCO moiety onto a protein using an N-hydroxysuccinimide (NHS) ester for subsequent reaction with a tetrazine-labeled molecule.
-
Buffer Exchange: Dissolve the protein (1-5 mg/mL) in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). If the protein is in a buffer containing primary amines (like Tris), perform a buffer exchange using a desalting column.[5]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[5]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature.[5]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes.[5]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis. The TCO-labeled protein is now ready for conjugation with a tetrazine-functionalized molecule.[5]
dot
Caption: Experimental workflow for protein labeling with TCO-NHS ester.
Protocol 2: Tetrazine-TCO Protein-Protein Conjugation
This protocol outlines the final ligation step between a TCO-labeled protein and a tetrazine-labeled protein.
-
Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[5]
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a slight excess of the tetrazine-labeled protein).[5]
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein in a reaction vessel.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[4][5] The reaction progress can be monitored by following the disappearance of the tetrazine's absorbance at 510-550 nm.[4]
-
Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).[5][13]
-
Storage: Store the final conjugate at 4°C until further use.[5]
dot
Caption: Mechanism of the Tetrazine-TCO ligation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Preventing degradation of Tetrazine-Ph-NHCO-PEG4-NH-Boc during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Tetrazine-Ph-NHCO-PEG4-NH-Boc to prevent its degradation. By following these recommendations, users can ensure the integrity and reactivity of this critical PROTAC linker for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in its solid form at -20°C or lower, under an inert atmosphere such as argon or nitrogen, and protected from light. For short-term storage (days to weeks), refrigeration at 2-8°C under the same conditions is acceptable.
Q2: How should I handle the compound when preparing solutions?
A2: Before opening the vial, allow the compound to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis. When preparing stock solutions, use anhydrous solvents like DMSO or DMF. It is advisable to prepare fresh solutions for each experiment. If storage of a solution is necessary, it should be aliquoted to avoid multiple freeze-thaw cycles, stored at -80°C, and protected from light.
Q3: What are the visible signs of degradation?
A3: A primary indicator of tetrazine degradation is a color change of the solid compound or its solution. The characteristic pink or reddish color of the tetrazine will fade or disappear as the tetrazine ring degrades. Additionally, the appearance of particulate matter or cloudiness in a solution that was previously clear can also indicate degradation or precipitation.
Q4: What are the primary pathways of degradation for this molecule?
A4: Degradation can occur through two main pathways affecting the different moieties of the molecule. The tetrazine ring is susceptible to degradation through the elimination of nitrogen gas (N₂) and cleavage of the N-N bond, a process that can be accelerated by exposure to light and certain nucleophiles. The PEG linker portion of the molecule is prone to oxidative degradation, which can be initiated by exposure to oxygen, heat, and light.
Q5: How does pH affect the stability of this compound?
A5: Tetrazine compounds are generally most stable at a neutral pH (around 7). Both strongly acidic and strongly basic conditions can accelerate the degradation of the tetrazine ring. Therefore, it is crucial to maintain a neutral pH environment during experimental procedures whenever possible.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of pink/red color in solid or solution | Degradation of the tetrazine ring. | This is a strong indicator of compound degradation. Discard the material and use a fresh vial. Review storage and handling procedures to prevent future degradation. |
| Low or no reactivity in click chemistry reactions | Degradation of the tetrazine moiety. | Confirm the integrity of the compound using an analytical method like LC-MS. If degradation is confirmed, use a new batch of the linker. Ensure that your reaction partner (e.g., TCO-containing molecule) is also stable and active. |
| Inconsistent experimental results | Partial degradation of the compound due to improper storage or handling. | Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to air and moisture. Always use fresh solutions for critical experiments. |
| Precipitation in stock solution | Poor solubility or degradation leading to insoluble byproducts. | Try sonicating the solution gently. If precipitation persists, it may indicate degradation. Prepare a fresh stock solution in a high-purity, anhydrous solvent. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by LC-MS
This protocol outlines a general method for monitoring the stability of this compound under specific conditions.
1. Materials:
- This compound
- Anhydrous DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- LC-MS grade water and acetonitrile
- Formic acid
- HPLC or UPLC system coupled to a mass spectrometer
2. Sample Preparation:
- Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- To assess stability in an aqueous buffer, dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect.
- Prepare multiple aliquots for analysis at different time points.
3. Incubation:
- Incubate the prepared samples at the desired temperature (e.g., 4°C, 25°C, or 37°C).
- Protect the samples from light throughout the incubation period.
4. Time-Point Analysis:
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample for immediate LC-MS analysis.
- The time point ‘0’ serves as the baseline for the intact compound.
5. LC-MS Analysis:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from low to high organic phase (e.g., 5-95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Detection: Monitor the UV absorbance at the λmax of the tetrazine (typically around 520-540 nm) and the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion of the intact compound and any potential degradation products.
6. Data Analysis:
- Integrate the peak area of the intact this compound at each time point.
- Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).
- Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
Visualizations
Logical Workflow for Troubleshooting Tetrazine Instability
Technical Support Center: Optimizing Tetrazine-Labeled Antibody Experiments
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving tetrazine-labeled antibodies, with a focus on minimizing non-specific binding to enhance signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding with tetrazine-labeled antibodies?
A1: High background and non-specific binding in experiments using tetrazine-labeled antibodies can stem from several factors:
-
Hydrophobic Interactions: Tetrazine moieties can be hydrophobic, leading to non-specific binding to cellular components or surfaces.[1]
-
lonic Interactions: Charged residues on the antibody or the tetrazine conjugate can lead to unwanted ionic interactions with surfaces or cellular components.
-
Fc Receptor Binding: If the antibody's Fc region is present, it can bind to Fc receptors on certain cell types, causing non-specific signal.[2]
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Excess Reagent: Insufficient removal of unbound tetrazine-labeled antibody after incubation can result in high background.[3]
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Cellular Autofluorescence: The inherent fluorescence of cells and tissues can contribute to the background signal.[3]
-
Suboptimal Blocking: Inadequate blocking of non-specific binding sites on the sample can lead to increased background.[3]
Q2: How can the hydrophilicity of my tetrazine conjugate be increased to reduce non-specific binding?
A2: Increasing the hydrophilicity of your tetrazine conjugate is a key strategy to improve signal-to-noise ratios, particularly in in-vivo imaging.[4][5] This can be achieved by:
-
Using Hydrophilic Tetrazines: Employing tetrazine derivatives that are inherently more hydrophilic can lead to improved tumor-to-background contrast.[4][5]
-
Incorporating Hydrophilic Linkers: The use of linkers, such as polyethylene (B3416737) glycol (PEG), between the antibody and the tetrazine can enhance the water solubility of the conjugate and minimize non-specific hydrophobic interactions.[6][7]
Q3: What are the best practices for blocking to minimize non-specific binding?
A3: A robust blocking step is crucial for preventing non-specific antibody binding.[3] Best practices include:
-
Choice of Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and non-fat dry milk.[8][9] The ideal blocking agent may need to be empirically determined for your specific application.
-
Concentration and Incubation Time: The concentration of the blocking agent and the incubation time are critical parameters that should be optimized.
-
Inclusion of Detergents: Adding a non-ionic detergent like Tween 20 to your blocking and wash buffers can help to reduce non-specific interactions.[8]
Q4: Can the antibody itself contribute to non-specific binding, and how can this be addressed?
A4: Yes, the antibody can be a source of non-specific binding. A common issue is the interaction of the antibody's Fc region with Fc receptors on cells.[2] To mitigate this, you can:
-
Use F(ab')2 or Fab Fragments: Enzymatic digestion of the antibody to remove the Fc region, creating F(ab')2 or Fab fragments, can eliminate this source of non-specific binding.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Insufficient washing | Increase the number and duration of wash steps after incubating with the tetrazine-labeled antibody.[3] |
| Ineffective blocking | Optimize the blocking buffer by trying different blocking agents (e.g., BSA, normal serum) and adjusting the concentration and incubation time.[3][8] | |
| Hydrophobic interactions of the tetrazine conjugate | Consider using a more hydrophilic tetrazine or incorporating a hydrophilic linker (e.g., PEG) in your construct.[4][6] | |
| Excess unbound antibody | Ensure complete removal of unbound antibody through purification methods like size-exclusion chromatography after the labeling reaction.[1] | |
| Low Specific Signal | Inefficient tetrazine-TCO ligation | Verify the reactivity of your tetrazine and TCO reagents. Optimize the reaction conditions, including concentration of reactants, reaction time, and temperature.[1][3] |
| Steric hindrance | If the tetrazine is conjugated close to the antibody's antigen-binding site, it could interfere with binding. Consider site-specific conjugation methods. | |
| False Positives | Fc receptor binding | Use F(ab')2 or Fab antibody fragments to eliminate Fc-mediated binding.[2] |
| Cellular autofluorescence | Image a control sample that has not been treated with the tetrazine probe to determine the level of autofluorescence and apply appropriate background correction.[3] |
Experimental Protocols
Protocol 1: General Blocking Procedure for Immunofluorescence
-
Preparation of Blocking Buffer: Prepare a blocking buffer solution. Common options include:
-
5% (w/v) Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBS-T).
-
10% (v/v) normal serum (from the same species as the secondary antibody) in PBS-T.[8]
-
-
Sample Preparation: After fixation and permeabilization of your cells or tissue, wash the sample three times with PBS-T for 5 minutes each.
-
Blocking Step: Aspirate the final wash and add a sufficient volume of blocking buffer to completely cover the sample.
-
Incubation: Incubate the sample in the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Proceed with Staining: After incubation, decant the blocking buffer and proceed directly to the primary antibody incubation step without washing.
Protocol 2: Antibody Fragmentation to Generate F(ab')2
-
Antibody Preparation: Prepare your antibody in a suitable digestion buffer (e.g., 0.1 M Sodium Acetate, pH 4.5).
-
Pepsin Digestion: Add pepsin to the antibody solution at a specific enzyme-to-antibody ratio (e.g., 1:20 w/w).
-
Incubation: Incubate the mixture at 37°C for a predetermined time (this needs to be optimized for each antibody, typically ranging from 1 to 8 hours).
-
Stopping the Reaction: Stop the digestion by adjusting the pH to ~8.0 with a suitable buffer (e.g., 1 M Tris-HCl).
-
Purification: Purify the F(ab')2 fragments from the Fc fragments and undigested IgG using a Protein A affinity column or size-exclusion chromatography. The F(ab')2 fragments will not bind to Protein A.
-
Verification: Verify the successful generation of F(ab')2 fragments using SDS-PAGE analysis under non-reducing and reducing conditions.
Visual Guides
Caption: Experimental workflow for immunofluorescence using tetrazine-TCO ligation.
Caption: Troubleshooting logic for addressing high background in tetrazine-antibody experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Improving Tumor-to-Background Contrast Through Hydrophilic Tetrazines: The Construction of 18F Labeled PET Agents Targeting Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Tumor-to-Background Contrast through Hydrophilic Tetrazines: The Construction of 18 F-Labeled PET Agents Targeting Nonsmall Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP4444356A1 - Hydrophilic tetrazine-functionalized payloads for preparation of targeting conjugates - Google Patents [patents.google.com]
- 7. Synthesis of hydrophilic HYNIC-[1,2,4,5]tetrazine conjugates and their use in antibody pretargeting with 99mTc - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 9. Blocking Buffer Selection Guide | Rockland [rockland.com]
Technical Support Center: Purification of Tetrazine-Ph-NHCO-PEG4-NH-Boc Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Tetrazine-Ph-NHCO-PEG4-NH-Boc conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates.
| Problem | Potential Cause | Suggested Solution |
| Product Streaking on TLC/Column | The PEG chain's high polarity can cause streaking on silica (B1680970) gel.[1] | Use a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform (B151607).[1] Consider using a reversed-phase TLC plate or column. Adding a small amount of a polar modifier like ethanol (B145695) or isopropanol (B130326) to the mobile phase can also help.[1] |
| Co-elution of Product and Unreacted PEG | The PEGylated product and excess unreacted PEG may have similar retention profiles, especially with larger PEG chains.[2] | Utilize a different separation technique like size-exclusion chromatography (SEC) which separates based on molecular size.[3] Alternatively, hydrophobic interaction chromatography (HIC) or ion-exchange chromatography could be effective if there are sufficient differences in hydrophobicity or charge. For reversed-phase HPLC, optimizing the gradient and using a shallower gradient can improve resolution.[2] |
| Low Yield After Purification | The product may be partially degrading during purification steps. Tetrazines can be sensitive to certain conditions.[4] The compound may be adsorbing irreversibly to the stationary phase. | Ensure all solvents are high-purity and degassed. Avoid prolonged exposure to strong acids or bases if not necessary for a specific step like Boc deprotection.[4] If using silica gel, deactivating it with a small percentage of triethylamine (B128534) in the mobile phase can help reduce adsorption of amine-containing compounds. |
| Difficulty Removing Boc Protecting Group | Incomplete reaction due to insufficient acid or reaction time. | Use a solution of trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), typically in a 1:1 ratio, for complete deprotection.[4][5] Monitor the reaction by TLC or LC-MS to ensure it goes to completion. |
| Product is Unstable During Purification | Tetrazines can degrade in the presence of certain nucleophiles or reducing agents.[4] Some tetrazines also have limited stability in aqueous solutions.[6] | Avoid using reagents like piperidine (B6355638) for Fmoc deprotection if applicable in a larger synthetic scheme, as it is generally incompatible with the tetrazine moiety.[4] For aqueous mobile phases, keep the purification time as short as possible and consider working at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound conjugates?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying these types of conjugates, offering good resolution and purity.[7][8] Flash column chromatography on silica gel can also be used, but may present challenges with streaking due to the polar PEG chain.[1] For separating the PEGylated conjugate from unreacted PEG, size-exclusion chromatography (SEC) can be a valuable alternative or a complementary step.[9][3]
Q2: How do I choose the right column and mobile phase for RP-HPLC purification?
A2: A C18 column is a standard and effective choice for the reversed-phase purification of tetrazine and PEGylated compounds.[2][7] The mobile phase typically consists of a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).[2][7] The TFA helps to protonate the molecule and improve peak shape.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is a quick and convenient way to monitor the progress of column chromatography.[6] For HPLC, a UV detector is commonly used, as the tetrazine moiety has a characteristic absorbance.[7] Fractions can be analyzed by LC-MS to confirm the presence and purity of the desired product.
Q4: What are the common impurities I should look for?
A4: Common impurities include unreacted starting materials (the tetrazine-phenyl-amine and the Boc-PEG4-NHS ester), excess PEG reagent, and byproducts from the synthesis.[2][8] If the Boc deprotection step was performed, you might also have the deprotected amine as an impurity if the reaction was not part of the purification goal.
Q5: Is my this compound conjugate stable during purification?
A5: Tetrazines are generally stable under the acidic conditions used for Boc deprotection (e.g., TFA).[4] However, they can be sensitive to nucleophiles and reducing agents.[4] It is always best to use high-purity solvents and minimize the purification time to prevent potential degradation.[6]
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification
This protocol provides a general method for the purification of this compound conjugates.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample dissolved in a minimal amount of mobile phase or a compatible solvent (e.g., DMSO, DMF)
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the crude sample onto the column.
-
Run a linear gradient from 5% to 95% B over a specified time (e.g., 30 minutes).
-
Monitor the elution of the compound using a UV detector at a wavelength where the tetrazine absorbs (e.g., 254 nm or near the visible absorbance maximum of the specific tetrazine).[7]
-
Collect fractions corresponding to the peak of the desired product.
-
Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Flash Column Chromatography
This protocol is suitable for larger scale purifications where high resolution is not the primary concern.
Instrumentation and Materials:
-
Glass column packed with silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) or chloroform (CHCl₃).[1] A common starting point is 100% DCM, gradually increasing the percentage of methanol.
-
Compressed air or pump for flash chromatography
-
TLC plates for monitoring
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate to obtain a dry powder.
-
Load the dry powder onto the top of the packed silica gel column.
-
Begin elution with the initial, less polar mobile phase (e.g., 100% DCM).
-
Gradually increase the polarity of the mobile phase by adding more methanol.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
Data Presentation
| Parameter | Reversed-Phase HPLC | Flash Column Chromatography |
| Stationary Phase | C18 Silica | Silica Gel |
| Typical Mobile Phase | Water/Acetonitrile with 0.1% TFA[7] | Dichloromethane/Methanol or Chloroform/Methanol[1] |
| Elution | Gradient | Gradient |
| Resolution | High | Moderate |
| Scale | Analytical to Preparative | Milligram to Gram |
| Detection | UV, MS[7] | TLC with UV or staining |
Visualizations
Caption: A general workflow for the synthesis and purification of this compound conjugates.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Methods for pegylated separations - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Direct Aromatic 18F-Labeling of Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. biopharminternational.com [biopharminternational.com]
Common side reactions in tetrazine-based bioconjugation and how to avoid them
Welcome to the technical support center for tetrazine-based bioconjugation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of tetrazine-based bioconjugation?
A1: The primary mechanism is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between an electron-poor tetrazine (diene) and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes.[1][3] The reaction forms a highly strained bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, releasing nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) conjugate.[2][4]
Q2: My tetrazine-TCO reaction is not working or has very low yield. What are the common causes?
A2: Low or no yield can stem from several factors:
-
Reagent Degradation: Tetrazines, especially those with electron-withdrawing groups, can be susceptible to hydrolysis or reaction with nucleophiles.[5][6] TCOs can isomerize to their unreactive cis-cyclooctene (CCO) form.[7] Always use fresh reagents or reagents that have been stored properly (desiccated, protected from light, at recommended temperatures).
-
Incorrect Stoichiometry: An improper molar ratio of tetrazine to TCO can lead to incomplete reaction. A slight excess (1.1 to 2.0 molar equivalents) of one reagent is often recommended to drive the reaction to completion.[8][9]
-
Suboptimal Buffer Conditions: The reaction is generally robust between pH 6-9.[1] However, if using NHS esters to introduce the tetrazine or TCO moiety, avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the intended reaction.[8][10]
-
Presence of Thiols: High concentrations of thiols (e.g., DTT, BME) can promote the isomerization of TCO to its unreactive CCO form and may also react directly with certain tetrazine derivatives.[10][11][12]
Q3: I am observing non-specific labeling or background signal. How can I minimize this?
A3: Non-specific labeling can arise from the inherent reactivity of some tetrazine derivatives with biological nucleophiles, such as thiols on cysteine residues.[12][13]
-
Choice of Tetrazine: Tetrazines with electron-donating groups (e.g., alkyl groups) tend to be more stable and less prone to side reactions with nucleophiles compared to those with strong electron-withdrawing groups.[5][13]
-
Purification: Ensure that unreacted tetrazine-fluorophore conjugates are completely removed after the labeling reaction, as they can contribute to background signals. Size-exclusion chromatography is a common and effective purification method.[10]
-
Blocking: In cell-based assays, pre-treating with a blocking buffer can help reduce non-specific binding.
-
Incubation Time and Concentration: Minimize incubation times and use the lowest effective concentration of the labeling reagent to reduce the chance of off-target reactions.[10]
Q4: How can I monitor the progress of my conjugation reaction?
A4: The progress of the tetrazine-TCO ligation can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic visible absorbance peak between 510 and 550 nm.[1] As the reaction proceeds, the pink/red color of the tetrazine fades, and this absorbance peak disappears, allowing for real-time tracking of the conjugation.[1][9][14]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific side reactions and provides actionable solutions to mitigate them.
| Problem / Side Reaction | Description | Possible Causes | Recommended Solutions & Avoidance Strategies |
| Tetrazine Degradation | Loss of the characteristic red color and reactivity of the tetrazine reagent before or during the conjugation reaction. | Hydrolysis: Electron-deficient tetrazines are susceptible to degradation in aqueous environments, especially at non-neutral pH.[6][15] | - Buffer Choice: Use buffers within pH 6-9.[1] - Reagent Choice: Select more stable, electron-rich tetrazines (e.g., alkyl-substituted) for applications requiring long incubation times.[5] - Fresh Reagents: Prepare stock solutions of tetrazine reagents immediately before use.[8] |
| TCO Isomerization | The highly reactive trans-cyclooctene (TCO) isomerizes to the unreactive cis-cyclooctene (CCO). | - Presence of Thiols: High concentrations of reducing agents like DTT or glutathione (B108866) can catalyze isomerization.[11][16] - Copper: Trace amounts of copper-containing proteins can promote isomerization.[7] - Stability of TCO derivative: Highly strained TCOs, while more reactive, are often less stable.[7] | - Purification: Remove excess thiols from your sample before adding the TCO reagent.[10] - Radical Inhibitors: The addition of a radical inhibitor like Trolox has been shown to suppress thiol-promoted isomerization.[11] - Reagent Choice: Choose a TCO derivative with a balance of reactivity and stability suitable for your application.[7] |
| Reaction with Thiols | Tetrazines, particularly electron-deficient ones, can react directly with thiol groups (e.g., on cysteine residues) via nucleophilic aromatic substitution (SNAr).[17][18] | - Tetrazine Structure: Tetrazines with good leaving groups or strong electron-withdrawing substituents are more susceptible.[17][19] - High Thiol Concentration: Excess free thiols in the reaction mixture increase the likelihood of this side reaction. | - Tetrazine Selection: Use more stable, less electrophilic tetrazines if thiol reactivity is a concern.[5] - Cysteine Protection: If modifying a protein, consider reversible protection of free cysteines if they are not the intended target. - Purification: Remove reducing agents prior to conjugation. |
| Formation of Dead-End Byproducts | In certain "click-to-release" applications, unexpected and stable tricyclic byproducts can form instead of the desired cargo release. | - Intramolecular Cyclization: This has been observed with certain acid-functionalized tetrazines used for pH-dependent release, where an intramolecular reaction competes with the release pathway.[20] | - Catalyst Optimization: For release chemistries, ensure the appropriate intramolecular catalyst (e.g., an aminoethyl group) is part of the tetrazine design to favor the desired elimination pathway over side reactions.[20] |
Quantitative Data Summary
The efficiency and rate of tetrazine-based bioconjugation are highly dependent on the specific structures of the tetrazine and dienophile used.
Table 1: Comparison of Second-Order Rate Constants for Various Tetrazine/TCO Pairs.
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) M⁻¹s⁻¹ | Key Features & Conditions |
| General Range | TCO | 1 - 1 x 10⁶ | Represents the broad range of reactivities available.[1] |
| Hydrogen-substituted | TCO | up to 30,000 | Fast kinetics, but can have lower stability.[21] |
| Methyl-substituted | TCO | ~1,000 | Slower kinetics but generally higher stability.[21][22] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2,000 | Commonly used benchmark tetrazine.[7] |
| Triazolyl-tetrazine | axial-TCO | 10,332 | Exhibits a good balance of high reactivity and improved physiological stability.[22] |
| Highly Strained TCO (s-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~3,300,000 | Extremely fast reaction rate, but the TCO derivative has reduced stability.[7] |
Table 2: Recommended Reaction Conditions.
| Parameter | Recommended Range/Value | Notes |
| pH | 6 - 9 | PBS is a commonly used buffer.[1][9] |
| Temperature | Room Temperature (20-25°C) | Reactions are typically complete within 30-60 minutes.[9] Incubation at 4°C is possible but requires longer times (1-2 hours).[8] |
| Solvent | Aqueous buffers (e.g., PBS), Organic solvents (e.g., DMSO, DMF) | The reaction is versatile and works in a variety of solvent systems.[1][14] |
| Stoichiometry | 1.05 - 1.5 molar excess of tetrazine reagent | Helps drive the reaction to completion. The optimal ratio should be determined empirically.[9] |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol outlines the labeling of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.
Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
-
Methyl-tetrazine-PEG-NHS ester (e.g., Methyltetrazine-PEG4-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous DMSO or DMF
-
Spin desalting columns (for buffer exchange and purification)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Methodology:
-
Protein Preparation:
-
Dissolve Protein A and Protein B in PBS to a concentration of 1-10 mg/mL.
-
If the protein storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare 10 mM stock solutions of TCO-PEG-NHS ester and Methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[8]
-
-
Activation of Protein A with TCO-NHS Ester:
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃ to raise the pH, which is optimal for NHS ester reactions.[1]
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 60 minutes at room temperature.[1]
-
Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[8]
-
Remove excess, unreacted TCO reagent by purifying the protein using a spin desalting column.
-
-
Activation of Protein B with Tetrazine-NHS Ester:
-
Repeat step 3 using Protein B and the Methyl-tetrazine-PEG-NHS ester reagent.
-
-
TCO-Tetrazine Conjugation:
-
Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio in PBS.[1] For optimal results, a slight excess of the tetrazine-protein can be used.[9]
-
Allow the reaction to proceed for 30-60 minutes at room temperature with gentle rotation.[9] The disappearance of the pink tetrazine color can be used as a visual indicator of reaction progression.
-
The final conjugate is now ready for use. If necessary, it can be purified from any unreacted protein starting material using size-exclusion chromatography.[9]
-
Store the final conjugate at 4°C.[9]
-
Protocol 2: Quality Control - HPLC Analysis of Conjugation
High-Performance Liquid Chromatography (HPLC) is an excellent method to confirm conjugation and detect potential side products.
Methodology:
-
Sample Preparation: Prepare small aliquots of:
-
TCO-functionalized starting material.
-
Tetrazine-functionalized starting material.
-
The final reaction mixture after conjugation.
-
-
HPLC Setup:
-
Column: Use a reverse-phase C18 column suitable for protein or small molecule separation.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Run a linear gradient from ~5% B to 95% B over 20-30 minutes.
-
Detection: Monitor at 280 nm (for protein backbone) and at ~520-540 nm (for the tetrazine chromophore).
-
-
Analysis:
-
Inject and run each sample.
-
The chromatogram of the final reaction mixture should show a new peak corresponding to the conjugate, with a retention time different from the two starting materials.
-
The peak for the tetrazine-functionalized starting material should be significantly diminished or absent in the final reaction mixture. The absorbance at 520 nm should also disappear for the conjugate peak.
-
The presence of unexpected peaks may indicate side products or degradation, warranting further investigation by mass spectrometry.[23]
-
Visualized Workflows and Mechanisms
Diagram 1: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Pathway
Caption: The core IEDDA reaction between a tetrazine and TCO.
Diagram 2: Experimental Workflow for Protein Bioconjugation
Caption: Step-by-step workflow for a typical protein-protein conjugation.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose causes of low reaction yield.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unict.it [iris.unict.it]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. broadpharm.com [broadpharm.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04773H [pubs.rsc.org]
- 17. Click’n lock: rapid exchange between unsymmetric tetrazines and thiols for reversible, chemoselective functionalisation of biomolecules with on-demand bioorthogonal locking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Aqueous Solubility of Hydrophobic Tetrazine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of hydrophobic tetrazine conjugates.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental workflows involving hydrophobic tetrazine conjugates.
Issue 1: Poor solubility of the tetrazine conjugate in aqueous buffers.
-
Question: My hydrophobic tetrazine conjugate is precipitating out of my aqueous reaction buffer (e.g., PBS). How can I improve its solubility?
-
Answer: Several strategies can be employed to enhance the aqueous solubility of your conjugate:
-
Incorporate Hydrophilic Linkers: The most effective method is to introduce hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the tetrazine moiety and the hydrophobic molecule.[1][2] PEG linkers are known to improve the solubility of hydrophobic molecules.[1]
-
Adjust pH: The solubility of tetrazine conjugates can be pH-dependent, especially if they contain ionizable groups like carboxylic acids.[3] For conjugates with a carboxylic acid group, increasing the pH to a neutral or slightly alkaline range (pH 7-8) will deprotonate the acid to a more soluble carboxylate salt.[3]
-
Use Co-solvents: While the goal is aqueous solubility, for initial dissolution and stock solution preparation, organic solvents like DMSO or DMF can be used.[3][4] When preparing a working solution in an aqueous buffer, slowly add the DMSO stock solution to the buffer while vortexing to prevent precipitation.[3]
-
Sonication: If the compound has formed aggregates, brief sonication in a water bath can help to break them up and improve dissolution.[3]
-
Issue 2: Low yield in bioconjugation reactions due to poor solubility.
-
Question: I am observing a low yield in my tetrazine-TCO ligation reaction, and I suspect it is due to the poor solubility of my tetrazine conjugate. What can I do?
-
Answer: Low solubility can indeed lead to reduced reaction efficiency. Here’s how to troubleshoot:
-
Confirm Reagent Viability: Ensure that your tetrazine and TCO-modified molecules are stable and have been stored correctly.[4] Methyltetrazines are generally more stable, but should be stored at -20°C and desiccated.[4] TCO is highly reactive and can isomerize to the less reactive cis-cyclooctene, so long-term storage is not recommended.[4]
-
Optimize Reaction Conditions:
-
Stoichiometry: Use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[5]
-
Buffer: Use a non-amine-containing buffer like PBS at a pH of 7-9.[4][5]
-
Temperature and Duration: The reaction is typically fast and can be completed at room temperature within 30-60 minutes.[5] For less reactive partners, the incubation time can be extended or the temperature slightly increased (e.g., 37°C).[5]
-
-
Enhance Solubility during Reaction: If solubility in the reaction buffer is the primary issue, consider the strategies mentioned in "Issue 1," particularly the use of hydrophilic linkers in the design of your tetrazine conjugate.[1][2]
-
Issue 3: Non-specific binding of the hydrophobic tetrazine conjugate.
-
Question: My hydrophobic tetrazine conjugate is showing high background or non-specific binding in my cellular or in vivo experiments. How can I mitigate this?
-
Answer: Non-specific binding is often a consequence of the hydrophobic nature of the conjugate.
-
Incorporate Hydrophilic Spacers: Using reagents with hydrophilic PEG linkers can significantly improve water solubility and reduce non-specific binding by minimizing hydrophobic interactions.[1][5]
-
Purification: Ensure that any excess, unreacted labeling reagent is removed after the conjugation step using methods like desalting columns or dialysis.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to improve the aqueous solubility of a hydrophobic molecule I want to conjugate to a tetrazine?
A1: The most effective and widely used strategy is to incorporate a hydrophilic linker, such as a polyethylene glycol (PEG) spacer, into your conjugate design.[1][2] This has been shown to significantly enhance the aqueous solubility and reduce non-specific binding of hydrophobic molecules.[1][5]
Q2: What solvents should I use to prepare a stock solution of a hydrophobic tetrazine conjugate?
A2: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][4]
Q3: How does pH affect the stability of the tetrazine moiety?
A3: Tetrazine moieties are generally more stable in neutral to mildly acidic conditions (pH 6-7.5).[6] Basic conditions can lead to the degradation of the tetrazine ring.[6] For bioconjugation reactions, a pH of around 7.4 is a common and suitable choice for maintaining tetrazine stability over the course of the reaction.[6]
Q4: Can I use a catalyst for the TCO-tetrazine click reaction?
A4: No, a catalyst is not required. The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst like copper, which can be cytotoxic.[5] This catalyst-free nature makes it ideal for biological applications.[5]
Q5: How can I monitor the progress of my TCO-tetrazine conjugation reaction?
A5: The progress of the reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic absorbance around 520-540 nm, which disappears as the reaction proceeds.[7] This allows for real-time tracking of the conjugation.[5]
Data Presentation
Table 1: Influence of pH on Tetrazine Stability and Reaction Efficiency
| pH Range | Bis-sulfone Reaction Rate | Tetrazine Stability | Tetrazine-TCO Ligation Efficiency | Recommendation |
| < 6.5 | Slower reaction rate | Generally stable | Efficient | Suboptimal for rebridging |
| 6.5 - 7.5 | Moderate reaction rate | Good stability | Very efficient | A good starting point for optimization |
| 7.5 - 8.5 | Optimal reaction rate | Increased risk of degradation over time | Efficient | Ideal for the rebridging step, but incubation times should be minimized |
| > 8.5 | Fast reaction, but risk of side reactions | Prone to degradation | Efficient | Not recommended due to tetrazine instability |
Data synthesized from multiple sources.[7]
Experimental Protocols
Protocol 1: Preparation of a Working Solution of a Hydrophobic Tetrazine Conjugate in an Aqueous Buffer
-
Prepare Stock Solution:
-
Allow the vial of the solid hydrophobic tetrazine conjugate to equilibrate to room temperature before opening to prevent condensation.[4]
-
Add a sufficient volume of fresh, anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 10 mg/mL).[3]
-
Vortex the solution for 30 seconds. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.[3]
-
Visually inspect the solution to ensure all solid has dissolved.[3]
-
Aliquot the stock solution into smaller, single-use volumes in low-retention tubes and store at -20°C or -80°C, protected from light.[3]
-
-
Prepare Working Solution:
-
Thaw a single-use aliquot of the DMSO stock solution.[3]
-
While vortexing the desired aqueous buffer (e.g., PBS, pH 7.4), slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.[3]
-
Continue to vortex for another 30 seconds to ensure the solution is homogeneous.[3]
-
Use the freshly prepared working solution immediately for your experiment.[3]
-
Protocol 2: General Protocol for TCO-Tetrazine Protein-Protein Conjugation
-
Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[5]
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 or a slight excess of tetrazine).[5]
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.[5]
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[5]
-
Purification: Remove any unreacted starting material using a suitable method like size-exclusion chromatography.[5]
-
Storage: Store the final conjugate at 4°C until further use.[5]
Visualizations
References
- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Tetrazine-Ph-NHCO-PEG4-NH-Boc
Welcome to the technical support center for the synthesis of Tetrazine-Ph-NHCO-PEG4-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the multi-step synthesis of this important bioconjugation linker.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound?
A1: The synthesis is typically a two-step process following the preparation of the initial reactants. First is the amide coupling of a tetrazine-phenyl-carboxylic acid derivative with Boc-NH-PEG4-NH2. The second step is the deprotection of the Boc group to yield the final amine-functionalized product, although for many applications the Boc-protected form is the desired final product.
Q2: Why is the tetrazine ring sensitive during synthesis?
A2: The 1,2,4,5-tetrazine (B1199680) ring is an electron-deficient system, making it susceptible to degradation by certain nucleophiles and reducing agents. Conditions for Fmoc deprotection (e.g., piperidine) are generally incompatible with the tetrazine moiety.[1] Care must be taken during coupling and deprotection steps to avoid harsh reagents that can compromise the integrity of the ring.
Q3: What is the purpose of the PEG4 linker in this molecule?
A3: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous buffers, which is crucial for biological applications.[2][] It also provides flexibility and can reduce the immunogenicity of the resulting conjugate.[2]
Q4: Can I use a different protecting group instead of Boc?
A4: Yes, other amine protecting groups can be used, provided they are orthogonal to the reaction conditions used for coupling and do not require conditions for removal that would degrade the tetrazine ring. The Boc group is common because it can be removed under acidic conditions (like with trifluoroacetic acid, TFA) to which the tetrazine ring is generally stable.[1][4]
Troubleshooting Guide
Problem 1: Low Yield During Amide Coupling
Symptoms:
-
LC-MS analysis shows a large amount of unreacted starting materials (tetrazine-phenyl-carboxylic acid and Boc-NH-PEG4-NH2).
-
Multiple side products are observed.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagent | Use a reliable coupling agent such as HATU, HBTU, or BOP, with a tertiary amine base like DIPEA or triethylamine.[1] |
| Degradation of Tetrazine | Avoid harsh bases and extended reaction times. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Some coupling agents like HOBt/DIC have been shown to cause decomposition of tetrazines.[1] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the tetrazine-phenyl-carboxylic acid relative to the Boc-NH-PEG4-NH2. |
| Moisture in Reaction | Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF or DCM). Moisture can quench the activated carboxylic acid intermediate. |
Problem 2: Incomplete Boc Deprotection
Symptoms:
-
LC-MS or NMR analysis of the final product shows a mixture of the Boc-protected and deprotected product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength/Concentration | Use a higher concentration of trifluoroacetic acid (TFA). A common solution is 20-50% TFA in dichloromethane (B109758) (DCM).[5] |
| Inadequate Reaction Time | Extend the reaction time. Monitor the deprotection progress every 30 minutes by TLC or LC-MS.[5] |
| Steric Hindrance | The PEG chain can sometimes sterically hinder the approach of the acid. While less of an issue for a short PEG4 linker, ensuring adequate mixing and sufficient reaction time is important.[5] |
Problem 3: Difficulty in Purification
Symptoms:
-
Broad peaks during HPLC purification.
-
Co-elution of the product with starting materials or byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| PEG-Related Issues | PEGylated compounds are known to give broad peaks in reverse-phase HPLC. Use a shallow gradient and consider a different stationary phase if possible. |
| Precipitation/Filtration | For larger PEG chains, precipitation in a non-polar solvent like cold diethyl ether can be an effective purification step.[6] |
| Alternative Chromatography | Consider size-exclusion chromatography (SEC) if there is a significant size difference between the product and impurities. |
| Dialysis/Ultrafiltration | For higher molecular weight PEG conjugates, dialysis or ultrafiltration can be effective for removing small molecule impurities.[7] |
Experimental Protocols
Protocol 1: Amide Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the tetrazine-phenyl-carboxylic acid (1.1 eq) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Coupling: Add a solution of Boc-NH-PEG4-NH2 (1.0 eq) in anhydrous DMF to the activated acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Boc Deprotection
-
Preparation: Dissolve the purified this compound in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Workup: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. The resulting TFA salt can be used directly or neutralized with a mild base.
Visualizations
Caption: A high-level overview of the synthetic workflow.
References
- 1. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Tetrazine Click Reaction Monitoring: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when monitoring the progress of tetrazine click reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to monitor the progress of a tetrazine click reaction?
A1: The progress of a tetrazine click reaction can be monitored using several analytical techniques. The choice of method often depends on the specific reactants, the desired level of detail, and the available instrumentation. The most common methods include:
-
UV-Vis Spectroscopy: This is one of the most straightforward methods, involving monitoring the disappearance of the characteristic absorbance of the tetrazine moiety, which typically appears between 510 nm and 550 nm.[1][2]
-
Fluorescence Spectroscopy: This method is used when one of the reactants is a fluorogenic probe. Tetrazines can quench the fluorescence of a nearby fluorophore; this quenching is relieved upon the click reaction, resulting in a "turn-on" fluorescence signal.[3][4][5][6]
-
Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry is a powerful technique for detailed kinetic analysis. It allows for the separation and quantification of reactants and the product over time.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for real-time monitoring due to its lower sensitivity and longer acquisition times, NMR is invaluable for confirming the structure of the final product and for certain kinetic studies, especially when using techniques like hyperpolarized NMR.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the reactants and products, providing a clear picture of the reaction's progress.[12]
Q2: How does UV-Vis spectroscopy work for monitoring tetrazine reactions?
A2: Tetrazines have a distinct chromophore that absorbs light in the visible region, typically between 510-550 nm, which gives them a characteristic pink or red color. The inverse-electron-demand Diels-Alder (IEDDA) reaction with a dienophile, such as a trans-cyclooctene (B1233481) (TCO), results in the formation of a dihydropyridazine (B8628806) product and the loss of this chromophore.[1] By monitoring the decrease in absorbance at the tetrazine's maximum wavelength (λmax) over time, you can follow the consumption of the tetrazine and thus the progress of the reaction.[13][14][15]
Q3: What is "turn-on" fluorescence in the context of tetrazine click reactions?
A3: "Turn-on" fluorescence is a phenomenon observed when a tetrazine molecule is conjugated to a fluorophore.[16] In the unreacted state, the tetrazine acts as a quencher, suppressing the fluorescence of the nearby dye through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT).[3] Upon successful click reaction, the tetrazine is consumed, and its quenching effect is eliminated, leading to a significant increase in the fluorescence signal.[6] This provides a highly sensitive method for monitoring the reaction in real-time.
Q4: Can I use NMR to monitor the reaction in real-time?
A4: While NMR is excellent for structural elucidation of starting materials and the final product, its use for real-time monitoring of tetrazine click reactions is less common for routine lab work due to its relatively low sensitivity and the time required to acquire spectra.[10] However, for specialized applications, techniques like hyperpolarized 15N NMR have been used to monitor the reaction and the release of dinitrogen gas.[11]
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
If you observe that your tetrazine click reaction is proceeding slowly or not reaching completion, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Low Reactivity of Reactants | Select a more reactive tetrazine-dienophile pair. Tetrazines with electron-withdrawing groups and highly strained dienophiles like TCOs generally exhibit faster kinetics.[7][17] |
| Suboptimal Reaction Conditions | While generally insensitive to pH, extreme values can affect biomolecule stability. The reaction is often performed in aqueous buffers like PBS at a pH range of 6-9.[1][18] The choice of solvent can also play a role; ensure reactants are well-solvated.[7] |
| Degradation of Reactants | Tetrazines can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups. TCOs can also degrade. Use freshly prepared solutions and store reagents appropriately (desiccated and protected from light).[7] |
| Steric Hindrance | If the tetrazine and dienophile are attached to bulky molecules, steric hindrance can impede the reaction. Introducing a flexible spacer, such as a PEG linker, between the reactive moiety and the larger molecule can improve accessibility.[7] |
| Incorrect Stoichiometry | While a 1:1 molar ratio is theoretical, using a slight excess (1.1 to 1.5-fold) of one reactant can help drive the reaction to completion.[18] |
Issue 2: Low Product Yield
A low yield of your desired product can be frustrating. Here are some common culprits and how to address them.
| Possible Cause | Recommended Solution |
| Side Reactions | Ensure the purity of your starting materials to avoid competing side reactions.[7] If working with oxygen-sensitive molecules, degassing your solutions can prevent oxidation.[7] |
| Precipitation of Reactants or Product | Poor solubility can lead to precipitation. Consider using PEGylated linkers to enhance aqueous solubility or adding a small amount of a compatible organic co-solvent like DMSO or DMF.[7] |
| Inaccurate Quantification of Reactants | Use a reliable method, such as UV-Vis spectroscopy with a known extinction coefficient, to accurately determine the concentration of your stock solutions before setting up the reaction.[7] |
Experimental Protocols
Protocol 1: Monitoring by UV-Vis Spectroscopy
This protocol describes how to monitor a tetrazine-TCO ligation by observing the decrease in tetrazine absorbance.
-
Determine λmax: Measure the UV-Vis spectrum of your tetrazine starting material to find its maximum absorbance wavelength (λmax), which is typically between 510-550 nm.[13][19]
-
Prepare Reactants: Prepare stock solutions of your tetrazine and TCO-functionalized molecules in a suitable reaction buffer (e.g., PBS, pH 7.4).[18]
-
Initiate Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and start the measurement. To initiate the reaction, add the tetrazine solution and mix quickly.
-
Monitor Absorbance: Record the absorbance at the tetrazine's λmax over time. The absorbance will decrease as the tetrazine is consumed.[14]
-
Data Analysis: The reaction progress can be plotted as absorbance versus time. For kinetic analysis, the data can be fitted to an appropriate rate equation.[7]
Protocol 2: Monitoring by "Turn-On" Fluorescence
This protocol is for monitoring reactions involving a fluorogenic tetrazine probe.
-
Determine Excitation and Emission Wavelengths: Measure the fluorescence spectrum of the expected product to determine the optimal excitation and emission wavelengths.
-
Prepare Reactants: Prepare stock solutions of your fluorogenic tetrazine probe and your dienophile in the desired reaction buffer.
-
Initiate Reaction: In a fluorometer cuvette, add the reaction buffer and the dienophile solution. Start the measurement and then add the fluorogenic tetrazine probe to start the reaction, ensuring rapid mixing.
-
Monitor Fluorescence: Record the fluorescence intensity at the predetermined emission wavelength over time. You should observe an increase in fluorescence as the reaction proceeds.[20]
-
Data Analysis: Plot the fluorescence intensity versus time to visualize the reaction progress.
Visualizations
Caption: A general workflow for monitoring tetrazine click reactions.
Caption: Troubleshooting logic for slow or incomplete reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The fluorescence quenching mechanism of tetrazine-functionalized fluorogenic labels with integrated π-conjugations: internal conversion to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 15N4-1,2,4,5-tetrazines as potential molecular tags: Integrating bioorthogonal chemistry with hyperpolarization and unearthing para-N2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Rapid Bioorthogonal Chemistry Turn-on through Enzymatic or Long Wavelength Photocatalytic Activation of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioorthogonal Reagents: Tetrazine-Ph-NHCO-PEG4-NH-Boc vs. Alternatives
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the selection of the appropriate reagent is paramount to experimental success. This guide provides an objective comparison of Tetrazine-Ph-NHCO-PEG4-NH-Boc with other commonly employed bioorthogonal reagents, supported by experimental data, detailed protocols, and illustrative diagrams to inform your selection process.
The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained trans-cyclooctenes (TCO) has emerged as a cornerstone of bioorthogonal chemistry, prized for its exceptionally rapid kinetics. This compound is a prominent example of a tetrazine-based reagent, featuring a phenyl-substituted tetrazine for reactivity, a hydrophilic PEG4 linker to enhance aqueous solubility, and a Boc-protected amine for further conjugation following deprotection. This guide will compare its performance primarily against reagents used in the strain-promoted azide-alkyne cycloaddition (SPAAC), another widely used copper-free click chemistry reaction.
Data Presentation: Quantitative Comparison of Bioorthogonal Reagents
The efficacy of bioorthogonal reactions is primarily evaluated based on their reaction kinetics, stability in biological environments, and overall biocompatibility. The following table summarizes key quantitative data for the iEDDA reaction involving a representative phenyl-tetrazine and the SPAAC reaction with a commonly used strained alkyne, dibenzocyclooctyne (DBCO).
| Feature | Tetrazine-TCO Ligation (iEDDA) | Azide-DBCO Cycloaddition (SPAAC) |
| Bioorthogonal Pair | Phenyl-Tetrazine + trans-Cyclooctene (TCO) | Azide (B81097) + Dibenzocyclooctyne (DBCO) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) * | ~1,000 - 30,000[1] | ~1[1] |
| Biocompatibility | Excellent (copper-free)[1] | Excellent (copper-free)[1] |
| Reaction Conditions | Aqueous media, room temperature, physiological pH[1] | Aqueous media, room temperature, physiological pH[1] |
| Stability of Tetrazine Moiety | Phenyl-tetrazines exhibit good stability in aqueous buffers (e.g., PBS) with minimal degradation over several hours[2][3]. | Azides are generally highly stable in biological systems[4][5]. |
| Key Advantages | Exceptionally fast reaction kinetics, allowing for rapid labeling at low concentrations.[1] | High stability of the azide handle. |
| Considerations | Highly reactive tetrazines can be less stable over extended periods compared to azides.[2] | Slower reaction kinetics may require higher concentrations or longer incubation times. |
Note: Second-order rate constants can vary depending on the specific derivatives of the tetrazine and TCO used, as well as the reaction conditions.
Experimental Protocols
Reproducible and comparable data are essential for the rational selection of bioorthogonal reagents. Below are detailed methodologies for key experiments to evaluate and compare these reagents.
Protocol 1: Determination of Second-Order Rate Constant for Tetrazine-TCO Ligation
This protocol describes the determination of the second-order rate constant (k₂) for the reaction between a phenyl-tetrazine derivative and a TCO-functionalized molecule using stopped-flow spectrophotometry.
Materials:
-
Phenyl-tetrazine stock solution (e.g., 1 mM in DMSO)
-
TCO-functionalized molecule stock solution (e.g., 20 mM in DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
On the day of the experiment, dilute the stock solutions in the reaction buffer to the desired final concentrations.
-
The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C or 37 °C).
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.
-
Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].
-
Protocol 2: Live-Cell Imaging using Tetrazine-TCO Ligation
This protocol outlines a pre-targeting strategy for labeling a cell surface protein of interest (POI) using the tetrazine-TCO ligation.
Materials:
-
Cells expressing the POI
-
Primary antibody against the POI, conjugated to TCO (TCO-Ab)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Ph-NHCO-PEG4-Fluorophore)
-
Cell culture medium
-
PBS
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells expressing the POI to an appropriate confluency on a suitable imaging dish.
-
Antibody Incubation:
-
Dilute the TCO-Ab in cell culture medium to a final concentration of 1-10 µg/mL.
-
Incubate the cells with the TCO-Ab solution for 30-60 minutes at 37 °C.
-
Wash the cells three times with PBS to remove unbound antibody.
-
-
Tetrazine Labeling:
-
Dilute the tetrazine-fluorophore conjugate in cell culture medium to a final concentration of 1-10 µM.
-
Incubate the cells with the tetrazine-fluorophore solution for 5-15 minutes at 37 °C.
-
Wash the cells three times with PBS to remove the unreacted tetrazine-fluorophore.
-
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Live-Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display azide groups, using a DBCO-conjugated fluorescent probe.
Materials:
-
Cells cultured in the presence of an azido-sugar precursor (e.g., Ac4ManNAz)
-
DBCO-fluorophore conjugate
-
Cell culture medium
-
PBS
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells for 2-3 days in a medium supplemented with an azido-sugar precursor to allow for the incorporation of azides into cell surface glycans.
-
DBCO Labeling:
-
Dilute the DBCO-fluorophore conjugate in cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37 °C.
-
Wash the cells three times with PBS to remove the unreacted DBCO-fluorophore.
-
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualization
To better understand the chemical principles and experimental workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker-Engineered Tyrosine-Azide Coatings for Stable Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Protein Labeling for Mass Spectrometry: Tetrazine-Ph-NHCO-PEG4-NH-Boc and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate protein labeling strategy is a critical step in mass spectrometry-based proteomics. The choice of labeling reagent can significantly impact the depth of proteome coverage, quantitative accuracy, and the overall success of an experiment. This guide provides an objective comparison of a tetrazine-based labeling approach, using Tetrazine-Ph-NHCO-PEG4-NH-Boc as a representative reagent, with two widely used alternatives: Tandem Mass Tags (TMT) and iodoacetamide (B48618).
This guide will delve into the fundamental principles, experimental workflows, and performance characteristics of each method, supported by available experimental data. While direct comparative mass spectrometry data for this compound in a proteomics context is limited, as it is also prominently used as a PROTAC linker, this guide will leverage data from functionally similar tetrazine-based reagents to provide a comprehensive overview.
Introduction to Protein Labeling Strategies
Protein labeling for mass spectrometry is employed to enable and enhance the identification and quantification of proteins in complex biological samples. Different labeling strategies offer distinct advantages, from targeting specific amino acid residues to enabling multiplexed analysis of multiple samples simultaneously.
Tetrazine-Based Bioorthogonal Labeling
Tetrazine-based labeling is a powerful two-step strategy that leverages bioorthogonal chemistry—reactions that occur in biological systems without interfering with native biochemical processes.
Principle: The workflow involves two key stages:
-
Protein Modification: A protein of interest is first labeled with a strained alkene, typically a trans-cyclooctene (B1233481) (TCO) group. This can be achieved through various methods, such as metabolic incorporation of a TCO-containing unnatural amino acid or by reacting a TCO-NHS ester with primary amines (lysine residues and N-termini) on the protein.
-
Bioorthogonal Ligation: The TCO-modified protein is then specifically and rapidly reacted with a tetrazine-containing reagent, such as this compound. This reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, forms a stable covalent bond. The PEG4 linker in the specified reagent enhances solubility and reduces steric hindrance.
This two-step approach allows for the introduction of a wide variety of functional groups (e.g., biotin (B1667282) for enrichment, fluorophores for imaging, or mass tags for quantification) onto the protein via the tetrazine moiety.
Alternative Labeling Chemistries
Tandem Mass Tag (TMT) Labeling
TMT labeling is a powerful isobaric tagging method that enables simultaneous identification and quantification of proteins in multiple samples.
Principle: TMT reagents consist of three parts: a reporter group, a balancer group, and a reactive group that targets primary amines. Peptides from different samples are labeled with different TMT reagents. All TMT-labeled peptides are isobaric (have the same mass) and co-elute in the mass spectrometer. Upon fragmentation (MS/MS), the reporter ions are released, and their relative intensities correspond to the relative abundance of the peptide in each sample.
Iodoacetamide-Based Alkylation
Iodoacetamide (IAA) is a classic and widely used reagent for the alkylation of cysteine residues.
Principle: In proteomics, proteins are typically treated with a reducing agent (like DTT or TCEP) to break disulfide bonds. The resulting free thiol groups on cysteine residues are then alkylated with iodoacetamide to prevent re-oxidation and to introduce a fixed mass modification. This ensures that cysteine-containing peptides are consistently identified in the mass spectrometer.
Performance Comparison
The choice of labeling reagent depends on the specific experimental goals. The following tables provide a comparative overview of the key performance parameters for each strategy.
| Feature | Tetrazine-Based Labeling | Tandem Mass Tag (TMT) | Iodoacetamide (IAA) |
| Target Residues | Primary Amines (via TCO-NHS ester) or specific sites via unnatural amino acid incorporation | Primary Amines (Lysine, N-terminus) | Cysteine |
| Reaction Principle | Bioorthogonal inverse-electron-demand Diels-Alder | Isobaric tagging | Nucleophilic substitution (Alkylation) |
| Multiplexing | Limited (can be developed with isotopic tetrazines) | High (up to 18-plex) | Limited (can be used in differential alkylation strategies) |
| In Vivo Labeling | Yes (due to bioorthogonality) | No | No |
| Workflow Complexity | Two-step process | Multi-step chemical labeling | Single-step alkylation |
| Performance Metric | Tetrazine-Based Labeling | Tandem Mass Tag (TMT) | Iodoacetamide (IAA) |
| Labeling Efficiency | Very high for the ligation step (>95%)[1] | High (>98%) with optimized protocols[2] | High for accessible cysteines |
| Reaction Speed | Extremely fast (k > 10^3 M⁻¹s⁻¹)[3] | Moderate (typically 1 hour)[2] | Fast (typically 30-60 minutes) |
| Specificity | High (bioorthogonal) | Good for primary amines, but can have side reactions | Good for cysteines, but can have off-target reactions with other nucleophiles at high pH |
| Quantitative Accuracy | Potentially high, but less established for multiplexed quantification | Good, but can be affected by ratio compression | Not typically used for primary quantification, but can be used in differential methods |
| Proteome Coverage | Dependent on the efficiency of the initial TCO labeling | High, especially with fractionation[4][5] | Standard for most proteomics workflows |
Experimental Protocols
Tetrazine-Based Labeling Protocol (Two-Step)
Step 1: TCO Labeling of Protein
-
Protein Preparation: Dissolve the protein sample in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of a TCO-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 5-10 fold molar excess of the TCO-NHS ester to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Purification: Remove excess TCO reagent using a desalting column or dialysis, exchanging the buffer to PBS.
Step 2: Tetrazine Ligation
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO.
-
Ligation Reaction: Add a 1.5-3 fold molar excess of the tetrazine reagent to the TCO-labeled protein.
-
Incubation: Incubate for 30-60 minutes at room temperature. The reaction is often complete within minutes.
-
Sample Preparation for MS: The labeled protein is now ready for standard proteomics sample preparation (e.g., reduction, alkylation of remaining cysteines, and tryptic digestion).
Tandem Mass Tag (TMT) Labeling Protocol
-
Protein Digestion: Digest protein samples with trypsin to generate peptides.
-
Peptide Quantification: Accurately quantify the peptide concentration in each sample.
-
Reagent Preparation: Reconstitute the TMT reagents in anhydrous acetonitrile.
-
Labeling Reaction: Add the appropriate TMT reagent to each peptide sample and incubate for 1 hour at room temperature.
-
Quenching: Add hydroxylamine (B1172632) to quench the reaction.
-
Sample Pooling: Combine the labeled samples into a single tube.
-
Fractionation and MS Analysis: Fractionate the pooled sample and analyze by LC-MS/MS.[2][6]
Iodoacetamide (IAA) Alkylation Protocol
-
Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., containing urea (B33335) or SDS).
-
Reduction: Add a reducing agent (e.g., DTT or TCEP) and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide to a final concentration of 10-20 mM and incubate for 30-60 minutes at room temperature in the dark.
-
Quenching: Quench the reaction with an excess of a thiol-containing reagent (e.g., DTT).
-
Sample Preparation for MS: Proceed with protein precipitation and tryptic digestion.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Conclusion
The choice between tetrazine-based labeling, TMT, and iodoacetamide depends heavily on the specific research question. For applications requiring in vivo labeling or the introduction of non-standard modifications, the bioorthogonality of tetrazine chemistry offers a significant advantage. For high-throughput quantitative proteomics where multiplexing is key, TMT remains the gold standard. Iodoacetamide, while not a quantitative labeling strategy in itself, is a fundamental and robust method for sample preparation that is often used in conjunction with other quantitative techniques. Understanding the strengths and limitations of each approach is paramount for designing and executing successful proteomics experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Protein Quantification in a Complex Background by DIA and TMT Workflows with Fixed Instrument Time - Biognosys [biognosys.com]
- 5. Comparison of Protein Quantification in a Complex Background by DIA and TMT Workflows with Fixed Instrument Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
In Vitro Stability of Tetrazine-Ph-NHCO-PEG4-NH-Boc Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vitro stability of bioorthogonal probes is a critical parameter for the successful development of novel diagnostics and therapeutics. This guide provides a comparative analysis of the in vitro stability of Tetrazine-Ph-NHCO-PEG4-NH-Boc conjugates and other relevant tetrazine derivatives. The information presented herein is supported by experimental data from published literature to facilitate informed decisions in the design of bioconjugation strategies.
Performance Comparison of Tetrazine Derivatives
The stability of tetrazine conjugates in biological media is significantly influenced by the substituents on the tetrazine ring. A general principle is the trade-off between reactivity and stability: electron-withdrawing groups tend to increase the rate of the inverse electron-demand Diels-Alder (iEDDA) reaction but decrease the stability of the tetrazine, while electron-donating groups enhance stability at the expense of slower kinetics.[1]
The "this compound" conjugate features a phenyl group, which is considered relatively electron-neutral to slightly electron-donating, suggesting a favorable stability profile. The PEG4 linker enhances aqueous solubility and can improve pharmacokinetic properties without significantly impacting the intrinsic stability of the tetrazine core.[1] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine is known to be highly stable under neutral and basic conditions, ensuring the integrity of this functional group during in vitro assays.
The following table summarizes the stability of various tetrazine derivatives in serum or plasma, providing a basis for comparison.
| Tetrazine Derivative | Moiety of Interest | Stability (% remaining after incubation) | Incubation Conditions | Reference |
| Phenyl-tetrazine | Phenyl group | ~40% after 10 h | Fetal Bovine Serum (FBS), 37°C | [2] |
| Alkyl-substituted tetrazine | Electron-donating group | >96% after 10 h | FBS, 37°C | |
| Pyridyl-tetrazine | Electron-withdrawing group | Lower stability than alkyl-substituted | FBS, 37°C | |
| PEGylated tetrazine | PEG linker | 56% remaining after 24 hours in mouse serum | 50% mouse serum/PBS, 37°C | |
| Peptide-tetrazine conjugates | Peptide conjugate | >80% remaining after 5 h | Serum | [1] |
| RGD-Dox (tetrazine conjugate) | Doxorubicin conjugate | 96% remaining after 12 h | PBS with 10 mM GSH, 37°C | [3] |
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for assessing the in vitro stability of bioconjugates. The following is a generalized HPLC-based protocol for determining the stability of a tetrazine conjugate in serum.
Objective: To quantify the degradation of a tetrazine conjugate in serum over time.
Materials:
-
Tetrazine conjugate of interest (e.g., this compound)
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 HPLC column
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the tetrazine conjugate in an appropriate solvent (e.g., DMSO or PBS) at a concentration of 1 mM.
-
Incubation: a. Pre-warm the serum and PBS to 37°C. b. In a microcentrifuge tube, add the tetrazine conjugate stock solution to the serum to achieve a final concentration of 100 µM. c. Prepare a control sample by adding the same amount of the stock solution to PBS. d. Incubate the samples at 37°C.
-
Time Points: Withdraw aliquots (e.g., 50 µL) from both the serum and PBS samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: a. To each aliquot, add 3 volumes of cold acetonitrile (e.g., 150 µL) to precipitate the serum proteins. b. Vortex the samples briefly and then incubate on ice for 10 minutes. c. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: a. Carefully transfer the supernatant to an HPLC vial. b. Analyze the samples by reversed-phase HPLC. A typical mobile phase system would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). c. Monitor the elution of the tetrazine conjugate by its characteristic absorbance in the visible range (typically around 520-540 nm).
-
Data Analysis: a. Integrate the peak area of the intact tetrazine conjugate at each time point. b. Calculate the percentage of the remaining conjugate at each time point relative to the t=0 time point. c. Plot the percentage of remaining conjugate against time to determine the stability profile and calculate the half-life (t½).
Visualizations
To aid in the understanding of the experimental workflow and the underlying chemical principles, the following diagrams are provided.
References
A Head-to-Head Comparison of PEGylated vs. Non-PEGylated Tetrazine Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of success in bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and targeted imaging agents. Tetrazine linkers, reacting with trans-cyclooctene (B1233481) (TCO) through the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, have emerged as a powerful tool. A key consideration in the design of these linkers is the incorporation of a polyethylene (B3416737) glycol (PEG) chain. This guide provides a comprehensive, data-driven comparison of PEGylated and non-PEGylated tetrazine linkers to inform your selection process.
The addition of a PEG spacer to a tetrazine linker can profoundly impact its physicochemical properties and in vivo performance. While non-PEGylated linkers offer simplicity, PEGylation provides a means to modulate solubility, pharmacokinetics, and biodistribution. This comparison will delve into the key performance parameters, supported by experimental data, to provide a clear understanding of the trade-offs involved.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance differences between PEGylated and non-PEGylated tetrazine linkers based on published experimental data.
| Performance Parameter | Non-PEGylated Tetrazine Linker | PEGylated Tetrazine Linker (e.g., PEG4, PEG11) | Data Highlights & Citations |
| Lipophilicity (logD) | High | Moderate to Low | Probes without PEG linkers are generally more lipophilic. Increasing the length of the PEG chain enhances hydrophilicity.[1] |
| Blood Clearance | Fast | Slower to Slowest | PEGylation significantly prolongs the circulation time. A non-PEGylated probe exhibited a blood clearance half-life of 5.4 minutes, which is significantly shorter than that of PEG-linked probes.[1] In another study, PEGylated nanoparticles showed a significantly higher blood concentration at 1 hour post-injection (0.23 ± 0.01 %ID/g) compared to their non-PEGylated counterparts (0.06 ± 0.01 %ID/g).[2] |
| In Vivo Stability | Can degrade faster in vivo | Generally more stable in vivo | Non-PEGylated nanoparticles appeared to degrade faster in vivo than PEGylated ones.[2] |
| Tumor Uptake | Variable | Potentially Improved (with shorter PEGs) or Reduced (with longer PEGs) | While PEGylation can enhance circulation time, excessively long linkers might sterically hinder the reaction with the TCO-modified antibody, potentially reducing tumor uptake.[1] |
| Reaction Kinetics | Fast | Slightly to Potentially Reduced | The intrinsic reactivity of the tetrazine core is the primary driver of kinetics. However, very long PEG chains can introduce steric hindrance, which may slightly reduce the reaction rate.[1] Highly reactive tetrazines can achieve second-order rate constants of >70 M⁻¹s⁻¹ in organic solvents and >39,000 M⁻¹s⁻¹ in aqueous buffers.[3][4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and implementation of tetrazine linkers.
Protocol 1: Determination of Tetrazine-TCO Ligation Kinetics by UV-Vis Spectroscopy
This protocol allows for the determination of the second-order rate constant of the iEDDA reaction.
Materials:
-
Tetrazine-linker conjugate
-
TCO-functionalized molecule
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO components in a suitable organic solvent (e.g., DMSO).
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine linker at its maximum absorbance wavelength (typically around 520-540 nm) in the chosen reaction buffer.
-
Reaction Setup: In a cuvette, dilute the TCO stock solution to the desired final concentration in the reaction buffer.
-
Initiate Reaction: Start the spectrophotometer measurement and rapidly add the tetrazine stock solution to the cuvette, ensuring quick and thorough mixing.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.
-
Data Analysis: Fit the absorbance decay curve to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated based on the known concentrations of the reactants.
Protocol 2: In Vivo Stability Assessment of Tetrazine Linkers
This protocol is used to evaluate the stability of the linker in a biological environment.
Materials:
-
Radiolabeled tetrazine-linker conjugate (PEGylated and non-PEGylated)
-
Preclinical animal model (e.g., mice)
-
Blood collection supplies
-
Analytical method for intact probe quantification (e.g., radio-TLC, HPLC)
Procedure:
-
Animal Dosing: Administer a known amount of the radiolabeled tetrazine-linker conjugate to the animal model via intravenous injection.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h).
-
Plasma Separation: Process the blood samples to separate the plasma.
-
Analysis of Intact Probe: Analyze the plasma samples using a validated analytical method (e.g., radio-TLC or HPLC) to quantify the percentage of the intact radiolabeled tetrazine-linker at each time point.
-
Pharmacokinetic Analysis: Plot the percentage of intact probe versus time to determine the in vivo half-life of the linker.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships in the application of tetrazine linkers.
Conclusion
The choice between a PEGylated and a non-PEGylated tetrazine linker is a critical decision that should be guided by the specific requirements of the application. Non-PEGylated linkers offer the advantage of rapid clearance, which can be beneficial in pre-targeted imaging to reduce background signal. However, their higher lipophilicity may lead to non-specific interactions and faster degradation in vivo.
Conversely, PEGylation provides a powerful strategy to enhance the pharmacokinetic properties of the linker, leading to prolonged circulation, improved stability, and reduced non-specific uptake. These attributes are particularly advantageous for therapeutic applications, such as in ADCs, where sustained exposure at the target site is desired. The length of the PEG chain itself is a parameter that requires optimization, as longer chains that improve solubility and circulation time may also introduce steric hindrance, potentially impacting the reaction kinetics of the bioorthogonal ligation. Ultimately, a thorough understanding of the interplay between the linker, the biomolecule, and the biological system is essential for the rational design of effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Copper-Catalyzed vs. Strain-Promoted Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions known for their speed, efficiency, and high specificity.[1] Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become powerful tools for covalently linking molecules in complex biological environments.[2][3] This guide provides an objective comparison of these two prominent click chemistry reactions to aid in the selection of the most suitable method for specific research needs.
At a Glance: CuAAC vs. SPAAC
The primary distinction between CuAAC and SPAAC lies in the requirement of a copper(I) catalyst for the former, while the latter is driven by the release of ring strain in a cyclooctyne (B158145).[3][4] This fundamental difference has significant implications for their respective applications, particularly in terms of biocompatibility.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required.[4] | None required; the reaction is driven by ring strain.[4] |
| Biocompatibility | Lower, due to the cytotoxicity of the copper catalyst.[4][5] Careful selection of ligands can mitigate this to some extent.[6] | High, as it is a metal-free reaction, making it suitable for live cell and in vivo applications.[4][7] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 10² - 10³ M⁻¹s⁻¹.[2] | Fast, but generally slower than CuAAC. Second-order rate constants are highly dependent on the cyclooctyne structure, ranging from 10⁻³ - 1 M⁻¹s⁻¹.[2][8] |
| Reactants | Terminal alkyne and an azide.[3] | A strained cyclooctyne (e.g., DBCO, BCN) and an azide.[2] |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole isomer.[2][3] | Forms a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[2] |
| Side Reactions | The copper catalyst can generate reactive oxygen species (ROS), which may damage biomolecules.[9] | Some strained alkynes can react with thiols, leading to off-target labeling.[9][10] |
| Cost | Reagents such as terminal alkynes, copper salts, and ligands are generally less expensive.[9] | Strained cyclooctynes can be significantly more expensive to synthesize.[4][9] |
Experimental Workflows
The operational workflows for CuAAC and SPAAC differ primarily in the preparation of the reaction mixture, with CuAAC requiring the addition of a copper source, a reducing agent, and a stabilizing ligand.
Detailed Experimental Protocols
Protocol 1: General CuAAC Protocol for Protein Bioconjugation
This protocol outlines a general procedure for conjugating an azide-modified small molecule to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS buffer as it can chelate copper).[2]
-
Azide-modified small molecule dissolved in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).[11]
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[11]
-
Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 50 mM in water).[2]
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-modified small molecule. The final concentration of the protein is typically in the low micromolar range.
-
Add the THPTA ligand to the reaction mixture. A common ligand-to-copper ratio is 5:1 to protect the biomolecule from oxidative damage.[11]
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]
-
Gently mix the solution and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by methods such as LC-MS or SDS-PAGE.
-
Once the reaction is complete, purify the bioconjugate using an appropriate method like size-exclusion chromatography (SEC) or dialysis to remove the catalyst and unreacted small molecules.
Protocol 2: General SPAAC Protocol for Protein Bioconjugation
This protocol describes the conjugation of a strained alkyne to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[2]
-
Strained alkyne molecule (e.g., DBCO-fluorophore) dissolved in DMSO.[2]
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[2]
-
Add the strained alkyne molecule from the DMSO stock solution. The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.[2]
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[2]
-
Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).
-
Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.[2]
Logical Decision-Making Framework
Choosing between CuAAC and SPAAC depends on the specific experimental context. The following decision tree illustrates the key considerations:
References
- 1. wmocollege.ac.in [wmocollege.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is SPAAC? | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. jenabioscience.com [jenabioscience.com]
A Comparative Guide to Site-Specific Protein Labeling: Featuring Tetrazine-Ph-NHCO-PEG4-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetrazine-Ph-NHCO-PEG4-NH-Boc mediated ligation with two other widely used site-specific protein labeling techniques: maleimide-thiol chemistry and sortase-mediated ligation. We present a detailed analysis of their reaction kinetics, specificity, and experimental requirements, supported by quantitative data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to Site-Specific Protein Labeling
The ability to covalently attach probes, such as fluorophores, drugs, or other biomolecules, to a specific site on a protein is crucial for a wide range of applications in research and therapeutic development. Site-specific labeling provides a level of control that is unattainable with traditional, non-specific methods, enabling the study of protein function, localization, and interactions with greater precision. This guide focuses on the validation and comparison of three prominent methods for achieving this specificity.
Methods at a Glance: A Comparative Overview
| Feature | Tetrazine-TCO Ligation | Maleimide-Thiol Chemistry | Sortase-Mediated Ligation |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition | Michael addition | Enzymatic transpeptidation |
| Specificity | High; bioorthogonal | High for thiols at pH 6.5-7.5 | High for specific recognition motif |
| Reaction Rate | Very fast (k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹) | Fast (k₂ ≈ 10² - 10³ M⁻¹s⁻¹) | Moderate (enzyme-limited) |
| Key Requirements | Tetrazine and trans-cyclooctene (B1233481) (TCO) functional groups | Free thiol (cysteine) and maleimide (B117702) groups | Sortase enzyme, LPXTG motif, and N-terminal glycine |
| Catalyst | None (catalyst-free) | None | Sortase A enzyme |
| Byproducts | Nitrogen gas (N₂) | None | Cleaved peptide fragment |
| Reversibility | Irreversible | Generally considered stable, but can be reversible under certain conditions | Reversible (can be driven to completion) |
Quantitative Comparison of Labeling Methods
The following tables summarize key quantitative parameters for each labeling method. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Reaction Kinetics
| Labeling Method | Reagents/Enzyme | Second-Order Rate Constant (k₂) | Typical Reaction Time |
| Tetrazine-TCO Ligation | Phenyl-tetrazine + TCO-modified protein | ~1,000 M⁻¹s⁻¹ (estimated for Tetrazine-Ph derivative)¹ | Minutes to 1 hour |
| Maleimide-Thiol Chemistry | Maleimide + Cysteine-containing protein | ~100 - 1,000 M⁻¹s⁻¹ | 1-2 hours at RT |
| Sortase-Mediated Ligation | Sortase A, LPETG-tagged protein, GGG-probe | Enzyme-dependent | 1 to several hours |
Table 2: Labeling Efficiency and Specificity
| Labeling Method | Typical Molar Excess of Label | Achieved Labeling Efficiency | Potential for Off-Target Labeling |
| Tetrazine-TCO Ligation | 1.5 - 10 fold | >95%[1] | Very low due to bioorthogonality |
| Maleimide-Thiol Chemistry | 10 - 20 fold[2] | 70 - 90%[3] | Possible reaction with other nucleophiles (e.g., lysine) at pH > 7.5; potential for retro-Michael reaction[4] |
| Sortase-Mediated Ligation | 1 - 10 fold of nucleophile | >90% (with strategies to prevent reversal)[5] | Low; specific to the LPXTG motif |
Visualizing the Workflows
Caption: General workflow for site-specific protein labeling using Tetrazine-TCO ligation.
Caption: Experimental workflow for maleimide-thiol protein conjugation.
Caption: Schematic of sortase-mediated protein ligation.
Detailed Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the labeling of a trans-cyclooctene (TCO)-modified protein with this compound.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Prepare the TCO-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.
-
Labeling Reaction: Add a 1.5 to 10-fold molar excess of the this compound stock solution to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted tetrazine reagent using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
-
Analysis: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry (MALDI-TOF or ESI-MS).[6]
Protocol 2: Maleimide-Thiol Protein Labeling
This protocol outlines the labeling of a cysteine-containing protein with a maleimide-functionalized probe.
Materials:
-
Cysteine-containing protein
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP)
-
Maleimide-functionalized probe (dissolved in DMSO or DMF)
-
Quenching solution (e.g., free cysteine or β-mercaptoethanol)
Procedure:
-
Protein Reduction: Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce any disulfide bonds.
-
Reagent Preparation: Prepare a stock solution of the maleimide probe in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10 to 20-fold molar excess of the maleimide probe to the reduced protein solution.[2]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding an excess of a free thiol-containing compound to react with any unreacted maleimide.
-
Purification: Purify the labeled protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.
-
Analysis: Characterize the conjugate and determine the DOL by UV-Vis spectroscopy or mass spectrometry.[6]
Protocol 3: Sortase-Mediated Protein Ligation
This protocol describes the labeling of a protein containing a C-terminal LPXTG motif with a probe containing an N-terminal oligo-glycine sequence.
Materials:
-
Protein with a C-terminal LPXTG motif (e.g., LPETG)
-
Probe with an N-terminal oligo-glycine (e.g., GGG)
-
Sortase A enzyme (e.g., heptamutant SrtA for improved activity)
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the LPXTG-tagged protein, the oligo-glycine probe (typically at a 1-5 fold molar excess), and Sortase A (at a catalytic amount, e.g., 1:10 to 1:100 molar ratio to the protein substrate).
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for 1 to 4 hours. The optimal time may need to be determined empirically.
-
Stopping the Reaction: Stop the reaction by adding EDTA to chelate the Ca²⁺ ions.
-
Purification: Purify the labeled protein to remove the sortase enzyme, unreacted probe, and the cleaved peptide fragment. This is often achieved using affinity chromatography (if the protein has a purification tag) followed by size-exclusion chromatography.
-
Analysis: Analyze the ligation product by SDS-PAGE, which will show a shift in molecular weight upon successful labeling. Confirm the identity and purity of the conjugate by mass spectrometry.[7]
Conclusion
The choice of a site-specific protein labeling method depends on a variety of factors, including the nature of the protein, the desired label, and the experimental context.
-
Tetrazine-TCO ligation , utilizing reagents like This compound , offers unparalleled speed and bioorthogonality, making it an excellent choice for applications requiring rapid and highly specific labeling, especially in complex biological environments.[8]
-
Maleimide-thiol chemistry is a robust and widely used method that is ideal for labeling proteins with engineered cysteine residues. Careful control of pH is necessary to ensure specificity and the stability of the resulting thioether bond should be considered for long-term applications.[4]
-
Sortase-mediated ligation provides a highly specific enzymatic approach for C-terminal or N-terminal labeling. While generally slower than the chemical methods, its specificity is determined by the enzyme's recognition sequence, offering a high degree of control. Strategies to overcome the reversibility of the reaction are often required to achieve high yields.[5][9]
By understanding the principles, advantages, and limitations of each method, researchers can select the most suitable strategy to achieve their scientific goals.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellmosaic.com [cellmosaic.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Assessing the Impact of the PEG4 Linker on Conjugate Stability and Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and peptide or oligonucleotide conjugates. The linker not only connects the targeting moiety to the payload but also profoundly influences the overall stability, pharmacokinetics, and efficacy of the therapeutic. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to improve the solubility and in vivo half-life of bioconjugates.[1][2]
This guide provides a comparative analysis of the impact of the discrete PEG4 linker on conjugate stability and function against other alternatives, supported by experimental data.
The Physicochemical Impact of PEG4 Linkers
The incorporation of a PEG4 linker into a bioconjugate design offers several key advantages, primarily stemming from its physicochemical properties.
Increased Hydrophilicity: A primary function of PEG linkers is to impart hydrophilicity to the conjugate.[2] This is particularly crucial when dealing with hydrophobic payloads, which are common in ADC and PROTAC development. The ethylene (B1197577) glycol repeats of the PEG chain are highly solvated in aqueous environments, creating a hydration shell that can prevent aggregation and improve solubility.[2][3] This enhanced solubility facilitates higher and more consistent drug-to-antibody ratios (DARs) in ADCs.[4]
Steric Hindrance: The flexible nature of the PEG chain provides a steric shield that can physically separate hydrophobic payloads on adjacent molecules, further reducing the likelihood of intermolecular aggregation, even at high DARs.[2]
Optimized Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo half-life of therapeutics.[] The hydration shell created by the PEG linker increases the hydrodynamic radius of the conjugate, which can reduce renal clearance.[] A PEG4 linker offers a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.[6]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies to illustrate the impact of PEG4 and other linkers on the performance of ADCs and PROTACs. It is important to note that direct comparisons across different studies can be challenging due to variations in parent molecules, payloads, and experimental conditions.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| (Data adapted from a study on ADCs with a DAR of 8) |
Table 2: Comparative in vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Typical IC50 Range (nM) | Key Observations |
| No PEG Linker | Variable | Can be highly potent but may be limited by poor solubility. |
| Short PEG Linkers (e.g., PEG2, PEG3, PEG4) | Often exhibits high potency (low nM range) | Shorter linkers can lead to efficient payload delivery and potent cytotoxic effects.[4] |
| Long PEG Linkers (e.g., PEG8 and longer) | May show a decrease in potency | Longer linkers may introduce steric hindrance, potentially impacting target binding or internalization. |
| (This table represents generalized findings from various studies. Actual IC50 values are highly dependent on the specific antibody, payload, and cell line used.)[4] |
Table 3: Influence of Linker Type on Physicochemical Properties and Efficacy of PROTACs
| Linker Type | cLogP | Cell Permeability (Papp in Caco-2 cells, 10⁻⁶ cm/s) | Degradation Efficacy (DC50, nM) |
| Alkyl C8 | 4.2 | 0.5 | 150 |
| PEG4 | 2.8 | 1.2 | 50 |
| PEG8 | Not specified | 2.5 | 15 |
| 10-unit PEG | Not specified | 3.1 | 5 |
| PEG12 | Not specified | 2.8 | 20 |
| (Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; Papp, apparent permeability; DC50, concentration for 50% degradation.)[7][8] |
Mandatory Visualization
Caption: General structure of a bioconjugate with a PEG4 linker.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tetrazine-Ph-NHCO-PEG4-NH-Boc: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document outlines the essential procedures for the proper disposal of Tetrazine-Ph-NHCO-PEG4-NH-Boc, a PEG-based PROTAC linker utilized in click chemistry applications. Adherence to these guidelines is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate care. The following personal protective equipment (PPE) should be worn:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling the compound in powdered form or if there is a risk of aerosolization, a dust mask or respirator should be considered.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste bins.
-
Waste Collection:
-
Collect all waste containing this compound, including residual amounts of the pure compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and solutions, in a designated hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible substances, such as strong oxidizing agents, should be kept separate.[1]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard information. While specific data is unavailable, it is prudent to indicate "Irritant" and "Handle with Caution" based on similar compounds.[2]
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.
-
Ensure it is stored away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
Absorb the spill with an inert material, such as vermiculite (B1170534) or sand.[2]
-
Collect the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the cleaning materials as hazardous waste.[3]
-
-
Final Disposal:
Note on Chemical Neutralization: In the absence of a validated and peer-reviewed neutralization protocol for this compound, attempting to chemically treat the waste to render it non-hazardous in a laboratory setting is not recommended.[3] The decomposition products are unknown and could be more hazardous than the original compound.[3]
Summary of Chemical Properties and Disposal Considerations
| Component | Relevant Properties | Disposal Consideration |
| Tetrazine | Heterocyclic compound, reactive in click chemistry. May degrade under strong acids, strong bases, or high temperatures.[] | Treat as hazardous chemical waste. Avoid mixing with strong acids or bases in the waste container. |
| PEG (Polyethylene Glycol) | Biodegradable and not typically classified as hazardous waste.[5] | Despite its biodegradability, it should not be disposed of down the drain as it can impact wastewater treatment processes.[5] |
| Boc (tert-Butyloxycarbonyl) | Amine-protecting group, labile under acidic conditions.[6][7][8] | Avoid mixing with acidic waste to prevent uncontrolled deprotection and the generation of isobutylene (B52900) gas. |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
This procedural guidance is based on the chemical properties of the constituent parts of this compound and general best practices for laboratory chemical waste management. Always consult your institution's specific waste disposal policies and EHS department for any additional requirements.
References
Personal protective equipment for handling Tetrazine-Ph-NHCO-PEG4-NH-Boc
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Tetrazine-Ph-NHCO-PEG4-NH-Boc. The following procedures are designed to ensure the safe handling and disposal of this compound, thereby building a foundation of trust in laboratory safety and chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as Tetrazine-PEG4-amine hydrochloride, indicate potential hazards.[1] Users should handle this compound with the appropriate level of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2]
A comprehensive PPE strategy is crucial for mitigating risks associated with handling this and other reactive chemicals.[3][4][5] The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5][6] |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must meet ANSI Z87.1 standards. A face shield is necessary when there is a risk of splashing, particularly when preparing solutions.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for any damage before use and change them immediately if contact with the compound occurs. Double gloving is recommended for enhanced protection.[4][6] |
| Body Protection | Flame-resistant lab coat | A fully buttoned lab coat made of a material like Nomex® should be worn over appropriate street clothing (long pants and closed-toe shoes).[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow is critical for ensuring safety and experimental reproducibility. The following diagram outlines the recommended procedure for handling this compound from receipt to storage.
Experimental Protocol for Handling:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a freezer at temperatures between -20°C and -80°C.[7][8] The storage area should be dry and protected from light to maintain the compound's stability.[9]
-
Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture, which can affect the compound's reactivity.
-
All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust.[1]
-
-
Dissolution:
-
Prepare stock solutions by dissolving the compound in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7]
-
Use the solution promptly or store it at -80°C for short-term storage.[8]
-
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.[10] The following plan outlines the procedures for disposing of waste containing this compound.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. This includes unused compound and any contaminated items like weigh boats or pipette tips. |
| Liquid Waste | Collect all solutions containing the compound in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[2] |
| Empty Containers | Empty containers may retain product residue and should be treated as hazardous waste.[11] They should be disposed of in accordance with institutional and local regulations. |
Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.
While polyethylene (B3416737) glycol (PEG) itself is biodegradable, the tetrazine moiety and the overall structure of the molecule necessitate that it be treated as chemical waste.[12] All waste must be disposed of through a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations.[2][11] Do not pour any waste down the drain.[12]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]
- 4. falseguridad.com [falseguridad.com]
- 5. realsafety.org [realsafety.org]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
